Triclocarban-13C6
Description
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Structure
3D Structure
Properties
Molecular Formula |
C13H9Cl3N2O |
|---|---|
Molecular Weight |
321.5 g/mol |
IUPAC Name |
1-(4-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-3-(3,4-dichlorophenyl)urea |
InChI |
InChI=1S/C13H9Cl3N2O/c14-8-1-3-9(4-2-8)17-13(19)18-10-5-6-11(15)12(16)7-10/h1-7H,(H2,17,18,19)/i1+1,2+1,3+1,4+1,8+1,9+1 |
InChI Key |
ICUTUKXCWQYESQ-MROVPUMUSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Triclocarban-13C6: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Triclocarban-13C6, an isotopically labeled internal standard crucial for the accurate quantification of triclocarban (B27905). This guide covers its chemical structure, physicochemical properties, detailed analytical protocols, and its role in understanding the biological pathways of its unlabeled analogue, triclocarban.
Chemical Identity and Physicochemical Properties
This compound is the stable isotope-labeled form of Triclocarban (TCC), a broad-spectrum antimicrobial agent. The labeling involves the substitution of six naturally occurring carbon-12 atoms with carbon-13 atoms on one of the phenyl rings.[1][2] This mass shift allows it to be distinguished from the native compound in mass spectrometry, making it an ideal internal standard for isotope dilution analysis.[3] Its primary application is in environmental and toxicological studies to ensure accurate quantification of triclocarban.[4]
The physical and chemical properties of this compound are essentially identical to those of its unlabeled counterpart, with the exception of its molecular weight.
Table 1: General and Physicochemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | 1-(4-chloro(1,2,3,4,5,6-¹³C₆)phenyl)-3-(3,4-dichlorophenyl)urea | [5] |
| Synonyms | TCC-¹³C₆, 3,4,4′-Trichlorocarbanilide-¹³C₆ | [5] |
| CAS Number | 1216457-76-9 | [5] |
| Molecular Formula | C₇¹³C₆H₉Cl₃N₂O | [5][6] |
| Molecular Weight | 321.54 g/mol | [4][5][6] |
| Appearance | White to off-white solid/powder | [7] |
| Melting Point | 254 - 256 °C (for unlabeled TCC) | [8] |
| Water Solubility | 0.11 mg/L at 20 °C (for unlabeled TCC) | [7] |
| Solubility (Organic) | Soluble in DMSO (100 mg/mL), Acetonitrile | [6][9] |
| LogP (Kow) | 4.34 (for unlabeled TCC) | [7] |
| pKa | 12.7 (for unlabeled TCC) | [7] |
Spectroscopic Data
The primary utility of this compound lies in its mass spectrometric properties. The +6 Da mass difference from unlabeled triclocarban provides a clear distinction for quantification.
Table 2: Mass Spectrometry Data
| Parameter | Description | Reference(s) |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | |
| Parent Ion (M-H)⁻ | m/z 319 (for unlabeled TCC) | [10] |
| ¹³C₆ Labeled Parent Ion | m/z 325 (calculated) | [2] |
| MRM Transition (Quantifier) | Precursor Ion: 318, Product Ion: 160 (for unlabeled TCC) | [2] |
| MRM Transition (¹³C₆-IS) | Precursor Ion: 324, Product Ion: 166 (for ¹³C₆-TCC) | [2] |
| Common Fragments | Electron Ionization (EI) of unlabeled TCC shows major fragments at m/z 188, 162, 155, 127. | [11] |
Note: Specific MRM (Multiple Reaction Monitoring) transitions can vary based on instrument optimization.
Experimental Protocols
This compound is almost exclusively used as an internal standard (IS) for the quantification of triclocarban in complex matrices like water, soil, and biosolids. Below is a representative protocol based on established methods.
Quantification of Triclocarban in Water Samples by LC-MS/MS
This protocol outlines a method for the determination of triclocarban in water using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]
3.1.1 Reagents and Materials
-
This compound internal standard solution (e.g., 100 µg/mL in acetonitrile)
-
Triclocarban analytical standard
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Reagent Water (Type I)
-
Formic Acid
-
Solid-Phase Extraction (SPE) Cartridges (e.g., Oasis HLB, 60 mg)
-
Water samples (e.g., river water, wastewater effluent)
3.1.2 Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Spiking: Take a 100 mL aliquot of the water sample. Spike with a known amount of this compound solution to achieve a final concentration of ~50 ng/L.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of reagent water.
-
Sample Loading: Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of reagent water to remove interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes.
-
Elution: Elute the analytes from the cartridge with 4 mL of methanol into a clean collection tube.[12]
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water). Vortex to mix. The sample is now ready for LC-MS/MS analysis.
3.1.3 Instrumental Analysis: LC-MS/MS
-
LC System: High-Performance Liquid Chromatography (HPLC) system
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 50% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with ESI source
-
Ionization Mode: Negative ESI
-
Monitoring: Multiple Reaction Monitoring (MRM)
-
Triclocarban: Select appropriate precursor/product ion pair (e.g., 313 -> 160)[10]
-
This compound: Select corresponding precursor/product ion pair (e.g., 319 -> 166)
-
3.1.4 Quantification Quantification is based on the ratio of the peak area of the native triclocarban to the peak area of the this compound internal standard.[2] A calibration curve is constructed using standards prepared with constant IS concentration and varying analyte concentrations.
Workflow Diagram
The following diagram illustrates the general workflow for the quantification of Triclocarban using its ¹³C₆-labeled internal standard.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. sludgenews.org [sludgenews.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Triclocarban (3,4,4â²-trichlorocarbanilide) (4â²-chlorophenyl-¹³Câ, 99%) 100 µg/mL in acetonitrile- Cambridge Isotope Laboratories, CLM-7286-1.2 [isotope.com]
- 5. scbt.com [scbt.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Triclocarban | C13H9Cl3N2O | CID 7547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Triclocarban - Wikipedia [en.wikipedia.org]
- 9. zeptometrix.com [zeptometrix.com]
- 10. Analysis of triclocarban in aquatic samples by liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Triclocarban [webbook.nist.gov]
- 12. Simultaneous determination of parabens, triclosan and triclocarban in water by liquid chromatography/electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Preparation of Triclocarban-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and preparation of Triclocarban-¹³C₆, an isotopically labeled internal standard crucial for quantitative analytical studies in drug development and environmental analysis. This document details the synthetic pathway, experimental protocols, and key analytical data.
Introduction
Triclocarban (TCC), a potent antibacterial agent, has been widely used in personal care products. Its environmental persistence and potential endocrine-disrupting effects necessitate accurate and sensitive analytical methods for its quantification in various matrices. Triclocarban-¹³C₆, in which one of the phenyl rings is uniformly labeled with six Carbon-13 atoms, serves as an ideal internal standard for mass spectrometry-based quantification, enabling correction for matrix effects and variations in sample processing. This guide outlines a feasible and well-documented synthetic route to obtain high-purity Triclocarban-¹³C₆.
Synthetic Pathway
The synthesis of Triclocarban-¹³C₆ is analogous to the established industrial synthesis of unlabeled Triclocarban. The core of the synthesis is the reaction of an aniline (B41778) derivative with a phenyl isocyanate. To introduce the ¹³C₆-label, one of the aromatic precursors must be isotopically enriched. The most direct and cost-effective approach involves the use of commercially available ¹³C₆-labeled anilines.
Two primary synthetic routes are presented below, with the choice depending on the availability and cost of the labeled starting materials. Both routes are chemically equivalent and are expected to yield the desired product.
Route A: Reaction of 3,4-Dichloroaniline with 4-Chlorophenyl isocyanate-¹³C₆
This route involves the initial synthesis of 4-chlorophenyl isocyanate-¹³C₆ from 4-chloroaniline-¹³C₆, followed by its reaction with unlabeled 3,4-dichloroaniline.
Route B: Reaction of 3,4-Dichloroaniline-¹³C₆ with 4-Chlorophenyl isocyanate
This route utilizes commercially available 3,4-dichloroaniline-¹³C₆, which is directly reacted with unlabeled 4-chlorophenyl isocyanate.
The following diagram illustrates the general synthetic workflow.
Caption: General synthetic workflow for Triclocarban-¹³C₆.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of Triclocarban-¹³C₆ via Route B, which is often more direct due to the commercial availability of 3,4-dichloroaniline-¹³C₆.
Materials and Equipment
-
Reagents: 3,4-Dichloroaniline-¹³C₆ (99 atom % ¹³C), 4-Chlorophenyl isocyanate, Anhydrous Toluene (B28343), Hexane (B92381), Ethyl Acetate (B1210297).
-
Equipment: Round-bottom flask, magnetic stirrer with heating mantle, reflux condenser, dropping funnel, Buchner funnel, filtration apparatus, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel), NMR spectrometer, Mass spectrometer.
Synthesis of Triclocarban-¹³C₆
-
Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dichloroaniline-¹³C₆ (1.0 g, 5.95 mmol) in anhydrous toluene (30 mL).
-
Addition of Isocyanate: While stirring at room temperature, add a solution of 4-chlorophenyl isocyanate (0.91 g, 5.95 mmol) in anhydrous toluene (10 mL) dropwise over a period of 15 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain it at this temperature for 2-3 hours. The progress of the reaction can be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The formation of a white precipitate indicates the formation of the product.
-
Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature and then further cool it in an ice bath for 30 minutes to maximize precipitation. Collect the white solid by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid with cold toluene (2 x 10 mL) and then with hexane (2 x 15 mL) to remove any unreacted starting materials and byproducts.
-
Drying and Yield Calculation: Dry the purified white solid under vacuum to a constant weight. The expected product is Triclocarban-¹³C₆ as a white to off-white powder. Calculate the percentage yield. A typical yield for this type of reaction is in the range of 85-95%.
Data Presentation
The following tables summarize the key quantitative data for the starting materials and the final product.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 3,4-Dichloroaniline-¹³C₆ | ¹³C₆H₅Cl₂N | 168.03 | 71-73 |
| 4-Chlorophenyl isocyanate | C₇H₄ClNO | 153.57 | 29-31 |
| Triclocarban-¹³C₆ | C₇¹³C₆H₉Cl₃N₂O | 321.54 | 254-256 |
| Triclocarban (unlabeled) | C₁₃H₉Cl₃N₂O | 315.58 | 254-256 |
Table 2: Expected Analytical Data for Triclocarban-¹³C₆
| Analytical Technique | Expected Results |
| Mass Spectrometry (ESI-MS) | m/z [M-H]⁻: 320.0, 322.0, 324.0 (isotopic pattern for 3 Cl atoms) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.95 (s, 1H), 8.85 (s, 1H), 7.85 (d, J = 2.4 Hz, 1H), 7.50 (d, J = 8.8 Hz, 2H), 7.42 (d, J = 8.8 Hz, 1H), 7.32 (d, J = 8.8 Hz, 2H), 7.20 (dd, J = 8.8, 2.4 Hz, 1H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | Signals corresponding to the unlabeled phenyl ring and carbonyl carbon. The signals for the ¹³C₆-labeled ring will be significantly enhanced and will show ¹³C-¹³C coupling. |
| Purity (by HPLC) | ≥ 98% |
Mandatory Visualization
The following diagram illustrates the detailed chemical reaction for the synthesis of Triclocarban-¹³C₆ via Route B.
Caption: Synthesis of Triclocarban-¹³C₆.
Conclusion
The synthesis of Triclocarban-¹³C₆ is a straightforward and high-yielding process that can be readily accomplished in a standard organic chemistry laboratory. The use of commercially available ¹³C₆-labeled anilines as starting materials makes this synthesis accessible for laboratories requiring a reliable internal standard for the accurate quantification of Triclocarban. The detailed protocol and data presented in this guide provide researchers with the necessary information to confidently prepare and characterize this important analytical standard.
An In-depth Technical Guide to the Physical and Chemical Characteristics of Triclocarban-13C6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Triclocarban-13C6, an isotopically labeled form of the broad-spectrum antimicrobial agent, Triclocarban. This document is intended to serve as a vital resource for researchers, scientists, and professionals engaged in drug development, environmental analysis, and metabolic studies. This compound is primarily utilized as an internal standard in quantitative analyses, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accuracy and precision.[1]
Core Physical and Chemical Properties
This compound is a stable, isotopically labeled compound that is chemically identical to Triclocarban, with the exception of six Carbon-12 atoms being replaced by Carbon-13 atoms in one of the phenyl rings. This labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification. The physical and chemical properties of this compound are generally considered to be analogous to those of its unlabeled counterpart.
Table 1: General and Physical Properties of this compound and Triclocarban
| Property | This compound | Triclocarban (unlabeled) | Source(s) |
| Chemical Name | N-(4-Chlorophenyl)-N'-(3,4-dichlorophenyl)urea-13C6 | 1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)urea | [2] |
| Synonyms | TCC-13C6, 3,4,4′-Trichlorocarbanilide-13C6 | TCC, 3,4,4′-Trichlorocarbanilide | [2][3] |
| CAS Number | 1216457-76-9 | 101-20-2 | [1][2] |
| Molecular Formula | C₇¹³C₆H₉Cl₃N₂O | C₁₃H₉Cl₃N₂O | [2] |
| Molecular Weight | 321.54 g/mol | 315.58 g/mol | [2][4] |
| Appearance | White to off-white solid/powder | Fine white plates or powder | [5][6] |
| Melting Point | Not explicitly reported, but expected to be very similar to unlabeled Triclocarban. | 250-256 °C | [6][7] |
| Boiling Point | Not reported | 250 °C at 733 mmHg (97.8 kPa) | [5] |
| pKa | Not reported, expected to be ~12.7 | 12.7 | [5] |
Table 2: Solubility Data
| Solvent | This compound Solubility | Triclocarban (unlabeled) Solubility | Source(s) |
| Water | Not reported, expected to be very low. | 0.11 mg/L at 20°C | [7] |
| DMSO | Soluble | Not specified | |
| Acetonitrile (B52724) | Soluble | Soluble | [4] |
| Methanol (B129727) | Soluble | Soluble | [8] |
Spectroscopic Data
Experimental Protocols
This compound is a critical component in the accurate quantification of Triclocarban in various matrices. Below are detailed methodologies for its application in analytical experiments.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Environmental and Biological Samples
This method is widely used for the detection and quantification of Triclocarban in samples such as soil, biosolids, and urine.
1. Sample Preparation (General Workflow):
-
Extraction: Samples are typically extracted using an organic solvent like acetonitrile or a mixture of acetonitrile and water.
-
Internal Standard Spiking: A known concentration of this compound in a suitable solvent (e.g., acetonitrile) is added to the sample extract.
-
Clean-up: Solid-phase extraction (SPE) may be employed to remove interfering matrix components.
-
Reconstitution: The final extract is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Instrumental Parameters (Example):
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium (B1175870) acetate.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.
-
MRM Transitions:
-
Triclocarban: Precursor ion (m/z) 313 → Product ion (m/z) 160
-
This compound: Precursor ion (m/z) 319 → Product ion (m/z) 160[9]
-
3. Quantification:
-
A calibration curve is generated by plotting the peak area ratio of Triclocarban to this compound against the concentration of Triclocarban standards.
-
The concentration of Triclocarban in the unknown samples is then determined from this calibration curve.
Signaling Pathways and Mechanisms of Action
While this compound is primarily an analytical tool, understanding the biological pathways of its unlabeled analogue is crucial for interpreting toxicological and pharmacological data.
Antibacterial Mechanism of Action
The primary antibacterial action of Triclocarban is the inhibition of the enoyl-(acyl-carrier protein) reductase (FabI), an essential enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway.[10] This pathway is responsible for the elongation of fatty acids, which are critical components of bacterial cell membranes. By inhibiting FabI, Triclocarban disrupts membrane integrity and function, leading to a bacteriostatic effect, particularly against Gram-positive bacteria.[10][11]
Potential Endocrine Disrupting Activity
Several studies have indicated that Triclocarban may act as an endocrine-disrupting chemical (EDC). It has been shown to enhance the activity of androgens and estrogens, although it exhibits little to no agonistic activity on its own.[12][13] The proposed mechanism involves the modulation of androgen receptor (AR) and estrogen receptor (ER) signaling pathways. This suggests that Triclocarban may act as a co-activator or sensitizer, amplifying the effects of endogenous hormones.[11]
Synthesis
The synthesis of this compound involves a multi-step process that incorporates the stable isotopes. A general, non-isotopic synthesis of Triclocarban involves the reaction of 4-chloroaniline (B138754) with 3,4-dichlorophenyl isocyanate. For the labeled compound, a 13C-labeled aniline (B41778) or phenyl isocyanate precursor would be utilized in a similar synthetic route.
Safety and Handling
This compound should be handled in a laboratory setting by trained professionals. As with its unlabeled counterpart, it is a chemical compound and appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn. It is intended for research use only and is not for human or veterinary use.
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of Triclocarban in a variety of complex matrices. Its physical and chemical properties are nearly identical to the native compound, making it an ideal internal standard. A thorough understanding of its characteristics, as well as the biological activities of Triclocarban, is essential for researchers in the fields of analytical chemistry, environmental science, toxicology, and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. zeptometrix.com [zeptometrix.com]
- 4. Triclocarban (3,4,4â²-trichlorocarbanilide) (4â²-chlorophenyl-¹³Câ, 99%) 100 µg/mL in acetonitrile- Cambridge Isotope Laboratories, CLM-7286-1.2 [isotope.com]
- 5. Triclocarban | C13H9Cl3N2O | CID 7547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Triclocarban CAS#: 101-20-2 [m.chemicalbook.com]
- 7. ec.europa.eu [ec.europa.eu]
- 8. CLM-7286-10X-M-1.2 - Triclocarban (3,4,4â²-trichlorocarbanilide) (4â²-chlorophenyl-¹³Câ, 99%) 1 mg/mL in methanol [isotope.com]
- 9. sludgenews.org [sludgenews.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Triclocarban - Wikipedia [en.wikipedia.org]
- 12. In Vitro Biologic Activities of the Antimicrobials Triclocarban, Its Analogs, and Triclosan in Bioassay Screens: Receptor-Based Bioassay Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Triclocarban-13C6 CAS number and molecular weight
This technical guide provides comprehensive information on Triclocarban-13C6, an isotopically labeled form of the broad-spectrum antibacterial agent, triclocarban (B27905). Designed for researchers, scientists, and professionals in drug development, this document outlines its chemical properties, applications, and relevant experimental methodologies.
Core Compound Data
This compound serves as a crucial internal standard for the quantitative analysis of triclocarban in various matrices using techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. Its physical and chemical properties are summarized below.
| Property | Value | Citations |
| CAS Number | 1216457-76-9 | [1][2][3][4][5] |
| Molecular Weight | 321.54 g/mol | [1][2][3][4][6] |
| Molecular Formula | C₇¹³C₆H₉Cl₃N₂O | [2][3] |
| Appearance | White to off-white solid | [1] |
| Purity | Typically >95% (HPLC) | [4] |
| Unlabeled CAS No. | 101-20-2 | [1][4] |
Mechanism of Action of Triclocarban
Triclocarban's primary antibacterial activity stems from the inhibition of the enoyl-acyl carrier protein (ACP) reductase (FabI)[7][8]. This enzyme is a critical component of the type II fatty acid synthesis pathway in bacteria, responsible for catalyzing the final step in each fatty acid elongation cycle. By blocking this enzyme, triclocarban disrupts the synthesis of essential lipids required for bacterial cell membrane integrity, leading to a bacteriostatic effect, particularly against Gram-positive bacteria like Staphylococcus aureus[7][8][9][10].
Beyond its antibacterial properties, triclocarban is also recognized as a potential endocrine-disrupting chemical. It has been shown to modulate androgen and estrogen activities, which could have implications for normal physiological homeostasis[1][2][9].
Synthesis of Triclocarban
The commercial synthesis of the parent compound, triclocarban, provides insight into the formation of its core structure. Two primary routes are utilized, both involving the reaction of an isocyanate with an amine to form a urea (B33335) linkage[9].
Caption: Commercial synthesis routes for Triclocarban.
Experimental Protocols: Analytical Methods for Triclocarban
The use of this compound as an internal standard is integral to the accuracy of analytical methods for detecting and quantifying triclocarban in environmental and biological samples. Below are summaries of established experimental protocols.
1. Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC/ESI/MS)
This method is suitable for determining triclocarban concentrations in aquatic environments at the nanogram-per-liter level[11].
-
Sample Preparation:
-
Concentrate aqueous samples using solid-phase extraction (SPE).
-
Extract particulates separately.
-
Spike the sample with this compound as an internal standard for accurate quantification[11].
-
-
Chromatography:
-
Separate the analyte from interferences on a C18 column.
-
Use either isocratic or gradient elution[11]. The mobile phase can be a mixture of methanol (B129727) and a phosphate (B84403) buffer[12].
-
-
Mass Spectrometry:
-
Detect and identify in negative ESI mode.
-
Selectively monitor the [M-H]⁻ base peak (m/z 313) and its ³⁷Cl-containing isotopes (m/z 315, 317) as reference ions[11].
-
2. Immunoaffinity Purification with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This highly sensitive and reliable method is used for monitoring trace concentrations of triclocarban in complex matrices like foodstuffs[13][14].
-
Sample Preparation:
-
Produce highly specific monoclonal antibodies against triclocarban.
-
Couple the antibodies to a solid support (e.g., N-hydroxysuccinimide-activated Sepharose 6B gel) to create an immunosorbent.
-
Pass the sample extract through the immunoaffinity column for selective purification.
-
-
UHPLC-MS/MS Analysis:
Caption: General workflow for quantitative analysis of Triclocarban.
3. Pressurized Liquid Extraction (PLE) for Soil and Biosolids
For solid matrices, PLE is an effective extraction technique before LC-MS analysis[15].
-
Sample Preparation:
-
Mix dried soil or biosolid samples with a dispersing agent like Ottawa sand in a stainless steel extraction cell.
-
Spike the sample with a known amount of this compound (e.g., 20 ng)[15].
-
-
Extraction Conditions:
-
Solvent: Acetone
-
Temperature: 100 °C
-
Pressure: 1500 psi
-
Static Time: 5 min
-
Flush Volume: 100%[15]
-
-
Post-Extraction:
-
The resulting extract is then ready for cleanup and analysis by LC-MS/MS.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. 3,4,4'-Trichlorocarbanilide-13C6 (this compound) [lgcstandards.com]
- 5. chromspec.com [chromspec.com]
- 6. Triclocarban (3,4,4â²-trichlorocarbanilide) (4â²-chlorophenyl-¹³Câ, 99%) 100 µg/mL in acetonitrile- Cambridge Isotope Laboratories, CLM-7286-1.2 [isotope.com]
- 7. grokipedia.com [grokipedia.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Triclocarban - Wikipedia [en.wikipedia.org]
- 10. Triclocarban | C13H9Cl3N2O | CID 7547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Analysis of triclocarban in aquatic samples by liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-performance liquid chromatographic determination of triclosan and triclocarban in cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. An Immunoaffinity Purification Method for the Simultaneous Analysis of Triclocarban and Triclosan in Foodstuffs by Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sludgenews.org [sludgenews.org]
Commercial Suppliers and Technical Applications of Triclocarban-13C6: An In-depth Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of Triclocarban-13C6, a crucial analytical standard, and details its application in quantitative analysis. The information is tailored for researchers, scientists, and professionals in drug development who require reliable sources for this isotopically labeled compound and a thorough understanding of its use in experimental settings.
Introduction to this compound
Triclocarban (B27905) (TCC) is a broad-spectrum antimicrobial agent that has been widely used in personal care products.[1][2] Due to its persistence and potential for endocrine disruption, there is significant interest in monitoring its levels in environmental and biological matrices.[1][2] this compound, an isotopically labeled version of TCC, serves as an ideal internal standard for quantification studies using mass spectrometry-based methods. Its use allows for accurate and precise measurement by correcting for variations in sample preparation and instrument response.[2][3]
Commercial Suppliers of this compound
Several reputable chemical suppliers offer this compound for research and analytical purposes. The following table summarizes the product specifications from prominent vendors to facilitate easy comparison.
| Supplier | Catalog Number | Product Name | Purity | Concentration | Solvent | Available Sizes |
| Cambridge Isotope Laboratories | CLM-7286-1.2 | Triclocarban (3,4,4′-trichlorocarbanilide) (4′-chlorophenyl-¹³C₆, 99%) | Isotopic: 99 atom % ¹³C | 100 µg/mL | Acetonitrile | 1.2 mL |
| MedChemExpress | HY-W585956 | This compound | >98% | - | Solid | 1 mg, 5 mg |
| Santa Cruz Biotechnology | sc-217963 | This compound | - | - | Solid | 1 mg, 5 mg |
| ZeptoMetrix | 08011181 | This compound | - | 100 µg/mL | Acetonitrile | 1 mL |
Note: Purity and other specifications should be confirmed with the supplier for the specific lot number.
Experimental Protocols: Quantification of Triclocarban using Isotope Dilution LC-MS/MS
This compound is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of triclocarban in various matrices. The general workflow involves sample extraction, spiking with a known amount of this compound, chromatographic separation, and detection by mass spectrometry.
Analysis of Triclocarban in Environmental Water Samples
This protocol is adapted from methodologies described for the analysis of emerging contaminants in water.[3]
3.1.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Collection: Collect water samples in clean glass bottles.
-
Internal Standard Spiking: Add a known amount of this compound solution to a defined volume of the water sample (e.g., 100 mL).
-
SPE Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., Oasis HLB) with methanol (B129727) followed by deionized water.
-
Sample Loading: Pass the spiked water sample through the conditioned SPE cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with deionized water to remove interfering salts and polar impurities.
-
Elution: Elute the retained analytes (triclocarban and this compound) with a suitable organic solvent, such as methanol or acetonitrile.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.
3.1.2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for triclocarban analysis.[3]
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both triclocarban and this compound.
-
Triclocarban: m/z 315 → 160
-
This compound: m/z 321 → 166
-
-
Instrument Parameters: Optimize cone voltage, collision energy, and other instrument-specific parameters to achieve maximum sensitivity.
-
3.1.3. Quantification
The concentration of triclocarban in the original sample is calculated by comparing the peak area ratio of the native triclocarban to the this compound internal standard against a calibration curve prepared with known concentrations of triclocarban and a constant concentration of the internal standard.
Analysis of Triclocarban in Biological Matrices (e.g., Soil, Biosolids)
This protocol is based on established methods for the analysis of antimicrobials in solid environmental samples.[2]
3.2.1. Sample Preparation: Pressurized Liquid Extraction (PLE)
-
Sample Homogenization: Homogenize the solid sample (e.g., soil, biosolids) to ensure uniformity.
-
Internal Standard Spiking: Spike a known weight of the homogenized sample with a precise amount of this compound.
-
PLE Extraction: Mix the spiked sample with a dispersing agent (e.g., diatomaceous earth) and pack it into a PLE cell. Extract the sample using an appropriate solvent (e.g., acetone:water mixture) at elevated temperature and pressure.
-
Solvent Evaporation and Reconstitution: Collect the extract, evaporate the solvent, and reconstitute the residue in a suitable solvent for cleanup.
3.2.2. Sample Cleanup (if necessary)
For complex matrices, a cleanup step using solid-phase extraction (as described in 3.1.1) may be necessary to remove interferences.
3.2.3. LC-MS/MS Analysis and Quantification
The LC-MS/MS analysis and quantification are performed as described in sections 3.1.2 and 3.1.3.
Visualizations
The following diagrams illustrate the experimental workflows described in this guide.
Caption: Workflow for Triclocarban analysis in water samples.
References
Application as an Internal Standard for Accurate Quantification
An In-depth Technical Guide to the Research Applications of Triclocarban-13C6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the applications of this compound (TCC-13C6), the stable isotope-labeled form of the antimicrobial agent Triclocarban (B27905) (TCC). TCC-13C6 serves as an invaluable tool in a variety of research fields, offering high precision and accuracy in analytical, metabolic, and environmental studies.
A primary application of this compound is its use as an internal standard for the precise quantification of Triclocarban in complex matrices.[1] Due to its chemical identity with the native compound, TCC-13C6 co-elutes and co-fragments during chromatographic and mass spectrometric analysis, effectively normalizing for variations in sample preparation and instrument response.[] This stable isotope dilution method is the gold standard for accurate quantification in analytical chemistry.[]
Experimental Workflow: Quantification of TCC in Environmental and Biological Samples
The following diagram illustrates a typical workflow for the quantification of TCC using TCC-13C6 as an internal standard.
Quantitative Data from Analytical Methods
The use of TCC-13C6 as an internal standard has been reported in various studies with high recovery rates and low detection limits.
| Matrix | Analytical Method | Recovery (%) | Limit of Quantification (LOQ) | Reference |
| Soil and Biosolids | LC-MS/MS | >95% | 0.05 ng/g | [3] |
| Human Nails | UPLC-ESI-MS/MS | 98.1% - 106.3% | 0.2 µg/kg | [4] |
| Aquatic Samples | LC/ESI/MS | - | 3 - 50 ng/L | [5] |
Experimental Protocol: Quantification of TCC in Soil
This protocol is a generalized procedure based on methodologies described in the literature.[3]
-
Sample Preparation:
-
Accurately weigh 1-5 grams of soil sample.
-
Spike the sample with a known concentration of this compound solution.
-
Extract the sample using an appropriate solvent such as acetonitrile (B52724) or methanol, potentially with pressurized liquid extraction.
-
Centrifuge and collect the supernatant.
-
Concentrate the extract under a gentle stream of nitrogen.
-
Reconstitute the sample in the mobile phase for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
-
Separate the analytes using a C18 reverse-phase column.
-
Detect and quantify TCC and TCC-13C6 using multiple reaction monitoring (MRM). The precursor to product ion transitions for TCC is typically m/z 312.8 -> 160.0, and for TCC-13C6 is m/z 318.8 -> 160.0.[6]
-
-
Data Analysis:
-
Calculate the peak area ratio of TCC to TCC-13C6.
-
Construct a calibration curve using standards of known TCC concentrations and a constant concentration of TCC-13C6.
-
Determine the concentration of TCC in the sample by comparing its peak area ratio to the calibration curve.
-
Pharmacokinetic and Metabolism (ADME) Studies
Stable isotope-labeled compounds like this compound are instrumental in pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies.[7][8] They allow researchers to trace the fate of a compound within a biological system with high precision, distinguishing the administered compound from any endogenous or pre-existing levels.[7]
Conceptual Workflow for a Pharmacokinetic Study
The following diagram outlines the key stages of a pharmacokinetic study utilizing TCC-13C6.
Metabolic Pathway of Triclocarban
Triclocarban undergoes metabolism in the body, primarily through hydroxylation and subsequent conjugation.[9][10] The gut microbiota also plays a significant role in its metabolism.[11]
Experimental Protocol: In Vivo Metabolism Study in Rodents
This protocol is a generalized representation based on rodent metabolism studies.[6]
-
Dosing:
-
Administer a single oral or dermal dose of this compound to rodents.
-
House the animals in metabolic cages to allow for separate collection of urine and feces.
-
-
Sample Collection:
-
Collect urine and feces at predetermined time points (e.g., 0-24h, 24-48h, 48-72h).
-
At the end of the study, collect blood and various tissues.
-
-
Sample Processing and Analysis:
-
Homogenize tissue samples.
-
Extract TCC-13C6 and its metabolites from all biological matrices.
-
Analyze the extracts using LC-MS/MS to identify and quantify the parent compound and its metabolites.
-
-
Data Interpretation:
-
Determine the routes and rates of excretion.
-
Characterize the metabolic profile in different tissues and excreta.
-
Environmental Fate and Transport Studies
Triclocarban is a persistent environmental pollutant.[6] TCC-13C6 can be used as a tracer to investigate its degradation, transformation, and mobility in various environmental compartments, such as soil and aquatic systems.[12]
Logical Relationship in Environmental Fate Studies
The diagram below illustrates the key processes investigated in environmental fate studies of TCC.
Experimental Protocol: Soil Degradation Study
This protocol provides a general framework for assessing the degradation of TCC in soil.[12]
-
Microcosm Setup:
-
Prepare soil microcosms with consistent moisture content and temperature.
-
Spike the soil with this compound.
-
Establish both aerobic and anaerobic conditions in separate sets of microcosms.
-
-
Incubation and Sampling:
-
Incubate the microcosms in the dark at a controlled temperature.
-
Collect soil samples at various time intervals over a period of weeks to months.
-
-
Analysis:
-
Extract TCC-13C6 and any transformation products from the soil samples.
-
Analyze the extracts by LC-MS/MS to quantify the remaining parent compound and identify degradation products.
-
-
Data Analysis:
-
Plot the concentration of TCC-13C6 over time to determine the degradation kinetics.
-
Calculate the half-life of TCC-13C6 under both aerobic and anaerobic conditions.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. sludgenews.org [sludgenews.org]
- 4. Analysis of triclosan and triclocarban in human nails using isotopic dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of triclocarban in aquatic samples by liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Disposition and metabolism of antibacterial agent, triclocarban, in rodents; a species and route comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biomonitoring.ca.gov [biomonitoring.ca.gov]
- 10. Metabolic Activation of the Antibacterial Agent Triclocarban by Cytochrome P450 1A1 Yielding Glutathione Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic fate of environmental chemical triclocarban in colon tissues: roles of gut microbiota involved - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological degradation of triclocarban and triclosan in a soil under aerobic and anaerobic conditions and comparison with environmental fate modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Triclocarban-13C6 as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triclocarban (B27905) (TCC) is a widely used antimicrobial agent found in a variety of personal care products.[1][2][3] Its prevalence has led to its detection in various environmental matrices, raising concerns about its potential ecological and human health effects.[3][4][5] Accurate and reliable quantification of TCC in complex samples is therefore crucial for environmental monitoring, human exposure assessment, and toxicological studies.
Isotope dilution mass spectrometry (ID-MS) is a powerful analytical technique that provides high accuracy and precision. This method involves the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest but has a different mass. Triclocarban-13C6, in which six carbon atoms in the phenyl ring are replaced with the 13C isotope, serves as an ideal internal standard for the quantification of TCC. It co-elutes with the native TCC during chromatographic separation and experiences similar ionization efficiency and matrix effects in the mass spectrometer, allowing for accurate correction of analytical variability.[1][2][6]
These application notes provide detailed protocols for the use of this compound as an internal standard for the quantitative analysis of TCC in various matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle of Isotope Dilution Mass Spectrometry
The core principle of isotope dilution mass spectrometry lies in the addition of a known amount of an isotopically enriched standard (e.g., this compound) to a sample containing the native analyte (Triclocarban). The labeled standard acts as a surrogate that experiences the same physical and chemical processes as the analyte throughout sample preparation and analysis. By measuring the ratio of the mass spectrometric response of the native analyte to the labeled standard, the concentration of the native analyte in the original sample can be accurately determined, compensating for losses during sample processing and variations in instrument response.
Principle of Isotope Dilution Mass Spectrometry.
Quantitative Data Summary
The following table summarizes the quantitative performance data for the analysis of Triclocarban using this compound as an internal standard across various matrices.
| Analyte | Matrix | Linearity (R²) | Recovery (%) | Matrix Effect (%) | LOD | LOQ | Citation |
| Triclocarban | Biosolids | Not Reported | >95 | 100.5 ± 8.4 | 0.2 ng/g | Not Reported | [2][6] |
| Triclocarban | Soil | Not Reported | >95 | Not Reported | 0.58 ng/g | Not Reported | [6] |
| Triclocarban | Wastewater | Not Reported | 92 ± 2 to 96 ± 5 | Not Reported | Not Reported | 10 ng/L | [7] |
| Triclocarban | River Water | Not Reported | 99 to 110 | Not Reported | 0.38-4.67 ng/L | Not Reported | [8] |
| Triclocarban | Human Nails | Not Reported | 98.1 to 106.3 | Not Reported | Not Reported | 0.2 µg/kg | [9] |
| Triclocarban | Food Samples | Not Reported | 70.1 to 92.8 | Not Reported | Not Reported | 0.01-0.02 µg/kg | [10] |
| Triclocarban | Beverage Samples | Not Reported | 70.1 to 92.8 | Not Reported | Not Reported | 1 ng/L | [10] |
LOD: Limit of Detection; LOQ: Limit of Quantification
Experimental Protocols
The following are generalized protocols for the analysis of Triclocarban in different matrices using this compound as an internal standard. It is recommended to optimize these protocols for specific laboratory conditions and instrumentation.
Protocol for Solid Matrices (e.g., Soil, Biosolids)
a. Sample Preparation and Extraction
-
Homogenization: Homogenize the solid sample to ensure uniformity.
-
Spiking: Weigh a known amount of the homogenized sample (e.g., 0.2 g) into an extraction vessel. Spike the sample with a known amount of this compound working solution (e.g., 20 ng).[6]
-
Extraction: Perform pressurized liquid extraction (PLE) using acetone (B3395972) as the solvent.[6] Typical PLE conditions are:
-
Oven Temperature: 100°C
-
Pressure: 1500 psi
-
Static Time: 5 min
-
Flush Volume: 100%
-
-
Concentration: Evaporate the extract to dryness under a gentle stream of nitrogen.[6]
-
Reconstitution: Reconstitute the dried extract in a suitable solvent, such as acetonitrile (B52724) (e.g., 200 µL), and transfer to an autosampler vial for LC-MS/MS analysis.[6]
b. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm × 100 mm).[11]
-
Mobile Phase A: 2 mM ammonium (B1175870) acetate (B1210297) in water.[11]
-
Mobile Phase B: Acetonitrile.[11]
-
Flow Rate: 0.3 mL/min.[11]
-
Gradient: A typical gradient starts with a low percentage of organic phase, which is then increased to elute the analytes.[11]
-
-
Mass Spectrometry (MS):
Protocol for Aqueous Matrices (e.g., Wastewater, River Water)
a. Sample Preparation and Extraction
-
Filtration: Filter the water sample to remove particulate matter.
-
Spiking: Take a known volume of the filtered sample and spike it with a known amount of this compound.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by deionized water.[2]
-
Load the spiked water sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with a suitable organic solvent (e.g., methanol or acetonitrile).
-
-
Concentration and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
b. LC-MS/MS Analysis
-
The LC-MS/MS conditions are generally similar to those used for solid matrices. The addition of 10 mM acetic acid to the mobile phase can enhance sensitivity and selectivity by forming acetic acid adducts.[1]
Protocol for Biological Matrices (e.g., Human Nails)
a. Sample Preparation and Extraction
-
Digestion: Digest the nail sample (e.g., with sodium hydroxide).[9]
-
Spiking: Spike the digested sample with this compound.
-
Liquid-Liquid Extraction (LLE): Extract the analytes using an organic solvent such as dichloromethane.[9]
-
Concentration and Reconstitution: Evaporate the organic layer and reconstitute the residue for LC-MS/MS analysis.[9]
b. LC-MS/MS Analysis
-
The LC-MS/MS conditions are similar to those described for other matrices, with analysis performed in negative ESI mode.[9]
References
- 1. Analysis of triclocarban in aquatic samples by liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Triclocarban | C13H9Cl3N2O | CID 7547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biomonitoring.ca.gov [biomonitoring.ca.gov]
- 5. Electrochemistry-Mass Spectrometry Unveils the Formation of Reactive Triclocarban Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sludgenews.org [sludgenews.org]
- 7. Quantitative determination of triclocarban in wastewater effluent by stir bar sorptive extraction and liquid desorption-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of triclosan, triclocarban, and transformation products of triclocarban in aqueous samples using solid-phase micro-extraction-HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of triclosan and triclocarban in human nails using isotopic dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Immunoaffinity Purification Method for the Simultaneous Analysis of Triclocarban and Triclosan in Foodstuffs by Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic fate of environmental chemical triclocarban in colon tissues: roles of gut microbiota involved - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Triclocarban in Environmental and Biological Matrices using Isotope Dilution Mass Spectrometry with Triclocarban-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the quantitative analysis of triclocarban (B27905) (TCC), a widely used antimicrobial agent, in various environmental and biological samples. The method utilizes high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and incorporates Triclocarban-¹³C₆ as an internal standard for accurate and precise quantification through isotope dilution. Detailed procedures for sample preparation, instrumental analysis, and data processing are outlined to ensure reliable and reproducible results.
Introduction
Triclocarban (3,4,4′-trichlorocarbanilide) is a broad-spectrum antimicrobial agent commonly found in personal care products such as soaps, deodorants, and lotions.[1][2] Its extensive use has led to its presence as a contaminant in various environmental compartments, including water resources, soil, and biosolids.[3][4][5] Concerns over its potential as an endocrine-disrupting chemical and its persistence in the environment necessitate sensitive and accurate analytical methods for its quantification.[2][6] Isotope dilution mass spectrometry, using a stable isotope-labeled internal standard like Triclocarban-¹³C₆, is the gold standard for quantitative analysis as it effectively corrects for matrix effects and variations in sample preparation and instrument response.[3][7] This application note details a robust LC-MS/MS method for the determination of triclocarban in diverse matrices.
Experimental Protocols
Materials and Reagents
-
Triclocarban (analytical standard, ≥98.0% purity)
-
Triclocarban-¹³C₆ (isotope-labeled internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
Solvents for extraction (e.g., acetone (B3395972), dichloromethane)
Standard Solution Preparation
Prepare individual stock solutions of triclocarban and Triclocarban-¹³C₆ in acetonitrile at a concentration of 100 µg/mL.[4] Store these stock solutions in the dark at -20°C.[4] Prepare working solutions by diluting the stock solutions with acetonitrile or a suitable solvent to create a series of calibration standards and a fixed concentration for the internal standard spiking solution.[4]
Sample Preparation
The choice of sample preparation method depends on the matrix. Below are protocols for aqueous and solid samples.
3.1. Aqueous Samples (e.g., River Water, Wastewater)
-
Filtration: Filter the water sample through a 0.45 µm glass fiber filter to remove suspended solids.
-
Spiking: Add a known amount of Triclocarban-¹³C₆ internal standard solution to a measured volume of the filtered water sample.
-
Solid-Phase Extraction (SPE):
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase.
3.2. Solid Samples (e.g., Soil, Biosolids, Human Nails)
-
Homogenization: Homogenize the solid sample. For biosolids and soil, air or oven drying may be required.[4]
-
Spiking: Spike a known weight of the homogenized sample with the Triclocarban-¹³C₆ internal standard solution.[4]
-
Extraction:
-
Pressurized Liquid Extraction (PLE): Mix the sample with a dispersing agent like Ottawa sand and extract with a suitable solvent such as acetone under elevated temperature and pressure (e.g., 100°C, 1500 psi).[4][7]
-
Solvent Extraction: For biological samples like nails, digestion with sodium hydroxide (B78521) followed by liquid-liquid extraction with a solvent like dichloromethane (B109758) can be employed.[9][10]
-
-
Clean-up: The extract may require further clean-up using SPE as described for aqueous samples to remove matrix interferences.[7]
-
Concentration and Reconstitution: Evaporate the cleaned extract and reconstitute in the mobile phase.
LC-MS/MS Analysis
4.1. Liquid Chromatography (LC) Conditions
-
LC System: An ultra-high performance liquid chromatography (UHPLC) system is recommended for better separation and sensitivity.
-
Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) is suitable for the separation.[4]
-
Mobile Phase: A binary gradient of 10 mM ammonium acetate in water (A) and acetonitrile (B) is effective.[4]
-
Gradient: A typical gradient starts at 50% B, increases to 70% B, and then returns to initial conditions for equilibration.[4]
-
Flow Rate: A flow rate of 0.40 mL/min is commonly used.[4]
-
Column Temperature: Maintain the column at an elevated temperature, for instance, 50°C, to ensure reproducible chromatography.[4]
4.2. Mass Spectrometry (MS) Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer is required for multiple reaction monitoring (MRM).
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is typically used for triclocarban analysis.[3][9]
-
MRM Transitions: Monitor at least two transitions for both triclocarban and its ¹³C₆-labeled internal standard to ensure selectivity and confirm identity. The quantification is based on the ratio of the peak area of the most intense product ion of the analyte to that of the internal standard.[4]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Triclocarban | 313 | [To be optimized] | [To be optimized] |
| Triclocarban | 313 | [To be optimized] | [To be optimized] |
| Triclocarban-¹³C₆ | 319 | [To be optimized] | [To be optimized] |
| Triclocarban-¹³C₆ | 319 | [To be optimized] | [To be optimized] |
(Note: The specific product ions and collision energies need to be optimized for the specific instrument used.)
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of triclocarban using an isotope dilution LC-MS/MS method.
Table 1: Method Detection and Quantification Limits
| Matrix | Method Detection Limit (MDL) | Limit of Quantification (LOQ) | Reference |
| Aquatic Samples | 3 - 50 ng/L | - | [3] |
| Soil | 0.58 ng/g | - | [4] |
| Biosolids | 3.08 ng/g | - | [4] |
| Human Nails | - | 0.2 µg/kg | [9] |
| Water | - | 0.08 - 0.44 ng/L | [8] |
Table 2: Recovery Rates
| Matrix | Spiking Level | Average Recovery (%) | Reference |
| Soil & Biosolids | Various | >95% | [4] |
| Human Nails | Various | 98.1% - 106.3% | [9] |
| Water | - | >85% (except raw wastewater) | [8] |
| Biosolids | Spiked | 98.3 ± 5% | [7] |
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of triclocarban.
Signaling Pathway Context
Triclocarban has been identified as a potential endocrine disruptor, capable of modulating androgen and estrogen activities.[2] This interference with hormonal signaling pathways is a key area of toxicological research.
Caption: Triclocarban's interaction with hormone signaling pathways.
Conclusion
The described LC-MS/MS method using Triclocarban-¹³C₆ as an internal standard provides a robust, sensitive, and accurate approach for the quantitative analysis of triclocarban in a variety of complex matrices. The use of isotope dilution minimizes the impact of matrix effects, leading to high-quality data suitable for environmental monitoring, human exposure assessment, and toxicological studies. The provided protocols and performance data serve as a valuable resource for researchers and scientists in the fields of analytical chemistry, environmental science, and drug development.
References
- 1. shimadzu.com [shimadzu.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Analysis of triclocarban in aquatic samples by liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sludgenews.org [sludgenews.org]
- 5. Co-occurrence of triclocarban and triclosan in U.S. water resources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of parabens, triclosan and triclocarban in water by liquid chromatography/electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of triclosan and triclocarban in human nails using isotopic dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Triclocarban in Environmental Samples using LC-MS/MS with a Triclocarban-13C6 Internal Standard
For research, scientific, and drug development professionals, this document outlines a robust and sensitive method for the quantification of Triclocarban (B27905) (TCC) in various environmental matrices. The use of a stable isotope-labeled internal standard, Triclocarban-13C6, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.
Triclocarban is a widely used antimicrobial agent found in personal care products, and its presence in the environment is of increasing concern.[1][2] This Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method provides a reliable tool for monitoring TCC levels in environmental samples such as water, soil, and biosolids.[3][4][5]
Principle
This method employs liquid chromatography to separate Triclocarban from matrix components, followed by tandem mass spectrometry for selective and sensitive detection. Quantification is achieved using an isotope dilution technique with this compound as the internal standard (IS).[4][6] The analytes are monitored in Multiple Reaction Monitoring (MRM) mode, which enhances selectivity and reduces chemical noise.
Experimental Workflow
Caption: High-level workflow for the LC-MS/MS analysis of Triclocarban.
Materials and Reagents
-
Triclocarban (TCC), analytical standard
-
This compound (TCC-13C6), internal standard[7]
-
Methanol (B129727) (HPLC or Optima™ grade)[7]
-
Acetonitrile (B52724) (HPLC or Optima™ grade)[7]
-
Water (HPLC or Optima™ grade)[7]
-
Ammonium acetate (B1210297) (LC-MS grade)[8]
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[6]
Sample Preparation Protocol
A generalized protocol for solid and liquid samples is provided below. Optimization may be required based on the specific matrix.
For Water Samples (Solid Phase Extraction - SPE):
-
Filter the water sample (e.g., 100 mL) through a 0.45 µm filter.
-
Spike the sample with a known concentration of this compound internal standard.
-
Condition an SPE cartridge (e.g., Oasis HLB, 60 mg) with methanol followed by water.[5]
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water to remove interferences.
-
Elute the analytes with an appropriate solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
For Solid Samples (e.g., Soil, Biosolids - Pressurized Liquid Extraction - PLE or Liquid-Liquid Extraction - LLE):
-
Homogenize the solid sample.
-
Weigh out a representative amount (e.g., 1 g) of the sample.
-
Spike with a known concentration of this compound internal standard.
-
For PLE: Mix the sample with a dispersant (e.g., diatomaceous earth) and pack it into the extraction cell. Extract using an appropriate solvent (e.g., acetonitrile/water mixture) at elevated temperature and pressure.[4]
-
For LLE: Add an extraction solvent (e.g., acetonitrile or acetone) to the sample and sonicate or vortex to ensure thorough mixing.[7][9]
-
Centrifuge the sample to separate the solid and liquid phases.
-
Collect the supernatant and repeat the extraction process if necessary.
-
Combine the extracts and proceed with a clean-up step (e.g., SPE) if required to minimize matrix effects.[6]
-
Evaporate the final extract and reconstitute as described for water samples.
LC-MS/MS Method Parameters
The following tables summarize the recommended starting parameters for the LC-MS/MS analysis. These may require optimization for specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 or PFP column (e.g., 2.1 x 100 mm, 1.7-1.9 µm)[7][8] |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate[1][8] |
| Mobile Phase B | Acetonitrile or Methanol[7][8] |
| Flow Rate | 0.3 - 0.4 mL/min[4][8] |
| Column Temperature | 38 - 50 °C[4][7] |
| Injection Volume | 5 - 10 µL[1][7] |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute TCC, then return to initial conditions for re-equilibration. A typical gradient might be: 0-1 min 15% B, 1-5 min to 80% B, hold for 2 min, then return to 15% B.[8] |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[3][7][8] |
| Capillary Voltage | 3000 - 4000 V[1] |
| Source Temperature | Dependent on instrument, typically 150 - 350 °C |
| Desolvation Gas Flow | Dependent on instrument |
| Collision Gas | Argon |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Triclocarban (TCC) | 313.0 | 160.0 | Optimize for instrument |
| This compound (IS) | 319.0 | 166.0 | Optimize for instrument |
Note: The precursor ion for TCC corresponds to the [M-H]⁻ ion. The 13C6-labeled internal standard will have a precursor ion with an m/z of 6 units higher than the native TCC.[10] The product ions are characteristic fragments of the precursor ions.[7][8]
Data Analysis and Quantification
Quantification is based on the ratio of the peak area of the Triclocarban MRM transition to the peak area of the this compound internal standard MRM transition. A calibration curve is constructed by analyzing a series of standards with known concentrations of Triclocarban and a constant concentration of the internal standard. The concentration of Triclocarban in the samples is then determined from this calibration curve.
Method Validation
To ensure the reliability of the method, the following validation parameters should be assessed:
-
Linearity: A calibration curve should be prepared with at least five concentration levels, and the correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision: Determined by analyzing spiked samples at different concentration levels. Accuracy should be within 80-120%, and precision (as relative standard deviation, RSD) should be ≤ 15%.[6]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N) of low-level standards, typically S/N of 3 for LOD and 10 for LOQ.[4]
-
Matrix Effects: Evaluated by comparing the response of an analyte in a post-extraction spiked sample to the response in a neat solution. The use of the isotopically labeled internal standard should minimize these effects.[6]
-
Recovery: Assessed by comparing the analyte concentration in a pre-extraction spiked sample to a post-extraction spiked sample.[6]
Logical Relationship of Method Components
Caption: Interrelationship of the key components in the analytical method.
This application note provides a comprehensive framework for the development and implementation of a robust LC-MS/MS method for the quantification of Triclocarban using a stable isotope-labeled internal standard. Adherence to these guidelines and proper method validation will ensure the generation of high-quality, reliable data for environmental monitoring and research.
References
- 1. Electrochemistry-Mass Spectrometry Unveils the Formation of Reactive Triclocarban Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Different Facets of Triclocarban: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of triclocarban in aquatic samples by liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sludgenews.org [sludgenews.org]
- 5. Simultaneous determination of parabens, triclosan and triclocarban in water by liquid chromatography/electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Extraction of 3,4,4′-Trichlorocarbanilide from Rat Fecal Samples for Determination by High Pressure Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic fate of environmental chemical triclocarban in colon tissues: roles of gut microbiota involved - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publishing.bceln.ca [publishing.bceln.ca]
- 10. agilent.com [agilent.com]
Application Notes and Protocols for the Analysis of Triclocarban-13C6
These application notes provide detailed protocols for the extraction and quantification of Triclocarban (B27905) (TCC), using Triclocarban-13C6 (TCC-13C6) as an internal standard, from various environmental and biological matrices. The methods described are intended for use by researchers, scientists, and drug development professionals familiar with analytical laboratory procedures.
Analysis of Triclocarban in Aqueous Samples (River Water, Wastewater)
Application Note:
This method is suitable for the determination of trace levels of Triclocarban in aqueous matrices such as river water and wastewater. The procedure utilizes Solid-Phase Extraction (SPE) to concentrate the analyte and remove interferences, followed by analysis using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). This compound is used as an internal standard to ensure accurate quantification.[1] The addition of acetic acid to the mobile phase can enhance sensitivity and selectivity by forming adducts.[1]
Experimental Protocol:
-
Sample Preparation:
-
Filter water samples through a glass fiber filter to remove suspended solids.
-
For each sample, measure 100 mL and spike with a known concentration of this compound solution (e.g., 20 ng).[2]
-
Adjust the sample pH to < 2 with sulfuric or hydrochloric acid.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge by passing 10 mL of methylene (B1212753) chloride, followed by 10 mL of methanol, and then 20 mL of reagent water.[3] Ensure a thin layer of water remains on the sorbent.
-
Loading: Load the prepared water sample onto the SPE cartridge at a flow rate of approximately 30 mL/min.[3]
-
Washing: After loading, wash the cartridge with a suitable solvent to remove interferences (e.g., 5 mL of a methanol/water mixture).
-
Drying: Dry the cartridge under a full vacuum for 10 minutes.[3]
-
Elution: Elute the retained analytes with 10 mL of a 1:1 acetone (B3395972):n-hexane solution, followed by 10 mL of a 1:9 acetone:n-hexane solution.[3]
-
-
Sample Concentration and Analysis:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 200 µL) of acetonitrile.[2]
-
Analyze the extract using HPLC-MS/MS.
-
Workflow for Aqueous Sample Analysis:
Caption: Workflow for Triclocarban analysis in aqueous samples.
Quantitative Data Summary for Aqueous Samples:
| Parameter | Value | Matrix | Reference |
| Method Detection Limit (MDL) | 3 - 50 ng/L | River Water, Wastewater | [1] |
| Limit of Detection (LOD) | 0.040 - 0.58 µg/L | Environmental Water | [4] |
| Linearity Range | 0.2 - 12 µg/L | Environmental Water | [4] |
| Recovery | 70.0 - 103.5% | Environmental Water | [4] |
Analysis of Triclocarban in Solid Samples (Soil, Sediment, Biosolids)
Application Note:
This protocol describes a robust method for the extraction and quantification of Triclocarban from solid matrices like soil, sediment, and biosolids. The procedure employs Pressurized Liquid Extraction (PLE) for efficient extraction, followed by sample clean-up and analysis by HPLC-MS/MS.[2][5] The use of this compound as an internal standard is crucial for accurate quantification in these complex matrices.[2][6]
Experimental Protocol:
-
Sample Preparation:
-
Air-dry soil and sediment samples and sieve through a 2 mm screen.[2]
-
Oven-dry biosolid samples.
-
Weigh an appropriate amount of the dried sample (e.g., 5 g for soil, 0.2 g for biosolids) and mix with Ottawa sand.[2]
-
Spike the sample with a known amount of this compound (e.g., 20 ng) before extraction.[2]
-
-
Pressurized Liquid Extraction (PLE):
-
Sample Clean-up and Concentration:
-
Analysis:
-
Analyze the final extract using HPLC-MS/MS.
-
Workflow for Solid Sample Analysis:
Caption: Workflow for Triclocarban analysis in solid samples.
Quantitative Data Summary for Solid Samples:
| Parameter | Value | Matrix | Reference |
| Recovery | > 95% | Soil, Biosolids | [2] |
| Method Detection Limit (MDL) | 0.05 - 0.58 ng/g | Soil | [2] |
| Method Detection Limit (MDL) | 0.11 - 3.08 ng/g | Biosolids | [2] |
| Limit of Quantitation (LOQ) | 40 µg/kg | Soil | [8] |
| Limit of Quantitation (LOQ) | 100 µg/kg | Biosolids | [8] |
Analysis of Triclocarban in Biological Samples (Feces)
Application Note:
This method details the extraction and analysis of Triclocarban from fecal matter, which is a key matrix for exposure assessment in toxicological studies.[9] The protocol utilizes a simple liquid extraction followed by sonication and HPLC-MS/MS analysis. This compound is employed as an internal standard for accurate quantification.[9]
Experimental Protocol:
-
Sample Preparation:
-
Liquid Extraction:
-
Filtration and Concentration:
-
Analysis:
-
Analyze the extract by HPLC-MS/MS.
-
Workflow for Biological Sample Analysis (Feces):
Caption: Workflow for Triclocarban analysis in fecal samples.
Quantitative Data Summary for Fecal Samples:
| Parameter | Value | Matrix | Reference |
| Limit of Detection (LOD) | 69.0 ng/g | Rat Feces | [10] |
| Limit of Quantitation (LOQ) | 92.9 ng/g | Rat Feces | [10] |
| Linearity Range | 2.5 - 500 ng/mL | Calibration Standard | [9] |
References
- 1. Analysis of triclocarban in aquatic samples by liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sludgenews.org [sludgenews.org]
- 3. weber.hu [weber.hu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Persistence of Triclocarban and Triclosan in Soils after Land Application of Biosolids and Bioaccumulation in Eisenia foetida - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of triclosan and triclocarban in soil and biosolids using molecularly imprinted solid phase extraction coupled with HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extraction of 3,4,4′-Trichlorocarbanilide from Rat Fecal Samples for Determination by High Pressure Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Triclocarban | C13H9Cl3N2O | CID 7547 - PubChem [pubchem.ncbi.nlm.nih.gov]
Analysis of Triclocarban-13C6 in Environmental Samples: Application Notes and Protocols
Introduction
Triclocarban (B27905) (TCC) is a high-production-volume antimicrobial agent extensively used in personal care products such as soaps, deodorants, and detergents.[1][2] Due to its widespread use and disposal down the drain, TCC is a frequent contaminant in various environmental compartments, including water, soil, and sediment.[2][3] Its persistence in the environment, with predicted half-lives of up to 540 days in sediment, raises concerns about its potential ecological and human health impacts.[2][4] Accurate and sensitive analytical methods are crucial for monitoring its environmental fate and exposure.
This document provides detailed application notes and protocols for the analysis of Triclocarban in environmental samples using isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Triclocarban-13C6 as an internal standard.[5][6] Isotope dilution is the gold standard for quantitative analysis as it corrects for matrix effects and variations in extraction efficiency and instrument response, ensuring high accuracy and precision.[7]
Core Principles of Isotope Dilution Mass Spectrometry (IDMS)
Isotope dilution mass spectrometry involves the addition of a known amount of an isotopically labeled version of the analyte of interest (in this case, this compound) to the sample at the beginning of the analytical process.[6] This labeled internal standard is chemically identical to the native analyte and therefore behaves similarly during extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the labeled internal standard in the final extract, the concentration of the native analyte in the original sample can be accurately determined, regardless of sample losses during preparation.
Application Notes
Target Analytes:
Matrices:
Instrumentation:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[7]
General Workflow:
The general workflow for the analysis of Triclocarban in environmental samples using this compound is depicted below.
References
- 1. biomonitoring.ca.gov [biomonitoring.ca.gov]
- 2. Co-occurrence of triclocarban and triclosan in U.S. water resources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On the Need and Speed of Regulating Triclosan and Triclocarban in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Federal Environmental Quality Guidelines - triclocarban - Canada.ca [canada.ca]
- 5. Analysis of triclosan and triclocarban in human nails using isotopic dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Analysis of triclocarban in aquatic samples by liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sludgenews.org [sludgenews.org]
- 9. stacks.cdc.gov [stacks.cdc.gov]
Application Note: Quantitative Analysis of Triclocarban in Biological Matrices using Isotope Dilution LC-MS/MS
Introduction Triclocarban (B27905) (TCC) is a broad-spectrum antimicrobial agent extensively used in personal care products such as antibacterial soaps, deodorants, and shampoos.[1][2] Due to its widespread use and environmental persistence, there is a growing need for sensitive and reliable methods to monitor human exposure.[3] Biomonitoring of TCC in biological matrices like urine, plasma, and tissue is crucial for assessing body burden and understanding its potential health effects.[4] This application note details robust protocols for the quantitative analysis of TCC in these matrices using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) with an isotope dilution strategy. Triclocarban-13C6 (TCC-13C6) is used as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[5][6]
Principle of the Method The quantitative determination of TCC is based on the principle of isotope dilution mass spectrometry. A known concentration of the stable isotope-labeled internal standard, this compound, is spiked into all samples, calibrators, and quality controls before sample preparation.[6] TCC-13C6 is an ideal internal standard as it shares identical physicochemical properties with the native TCC, ensuring it behaves similarly during extraction, chromatography, and ionization. However, it is mass-distinguishable by the mass spectrometer. By measuring the ratio of the analyte (TCC) to the internal standard (TCC-13C6), accurate quantification can be achieved, effectively compensating for analyte loss during sample processing and signal suppression or enhancement in the MS source.[5] The analysis is performed using liquid chromatography to separate TCC from other matrix components, followed by tandem mass spectrometry for selective and sensitive detection using Multiple Reaction Monitoring (MRM).
Experimental Protocols
Protocol 1: Analysis of Triclocarban in Human Urine
This protocol is optimized for the determination of total TCC (free plus conjugated metabolites) in urine samples.[1]
1. Materials and Reagents
-
Triclocarban (TCC), >99% purity (Sigma-Aldrich)
-
This compound (TCC-13C6), (Cambridge Isotope Laboratories)[1][5]
-
β-glucuronidase/sulfatase (Helix pomatia)[7]
-
Formic acid
-
Methanol, HPLC grade
-
Acetonitrile (B52724), HPLC grade
-
Water, HPLC grade
-
Pooled human urine (for blanks, standards, and QCs)
2. Preparation of Standards and Solutions
-
Stock Solutions (100 mg/L): Prepare individual stock solutions of TCC and TCC-13C6 in methanol. Store at -20°C in the dark.[5]
-
Working Solutions: Prepare daily working solutions by diluting the stock solutions with methanol/water to create calibration standards and QC samples.[5]
-
Internal Standard Spiking Solution (0.2 mg/L): Dilute the TCC-13C6 stock solution in methanol/water.[5]
-
Enzyme Solution: Prepare a solution of β-glucuronidase/sulfatase in ammonium acetate buffer (pH 5.0).[7]
3. Sample Preparation: Enzymatic Hydrolysis and Online SPE
-
Pipette 100 µL of urine sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.[1][7]
-
Add 50 µL of the TCC-13C6 internal standard spiking solution.[7]
-
Add 50 µL of the β-glucuronidase/sulfatase enzyme solution to hydrolyze conjugated TCC metabolites. For measuring only free TCC, add 50 µL of pH 5.0 buffer without the enzyme.[7]
-
Vortex briefly and incubate the mixture at 37°C for 4 hours.[7]
-
Stop the enzymatic reaction by acidifying the sample with 750 µL of 0.1 M formic acid.[7]
-
Centrifuge the sample to pellet any precipitate.
-
Transfer the supernatant to an autosampler vial for analysis by online Solid Phase Extraction (SPE) coupled to HPLC-MS/MS.[1][7]
4. LC-MS/MS Instrumentation and Conditions
-
Analytical Technique: Online SPE-HPLC-MS/MS[1]
-
HPLC Column: C18 reverse-phase column (e.g., 100 x 4.6 mm)[1]
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol/acetonitrile.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[8]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM).
Protocol 2: Analysis of Triclocarban in Human Plasma/Blood
This protocol is suitable for determining TCC concentrations in plasma or whole blood.
1. Materials and Reagents
-
All reagents listed in Protocol 1.
-
Ethyl acetate, HPLC grade.[9]
-
Pooled human plasma or whole blood.
2. Sample Preparation: Liquid-Liquid Extraction (for Whole Blood)
-
For whole blood analysis, dilute 20 µL of blood with 100 µL of deionized water to lyse the cells.[9]
-
Pipette a 200 µL aliquot of the plasma sample or the diluted whole blood mixture into a glass tube.
-
Spike the sample with a known amount of TCC-13C6 internal standard solution.
-
Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate.[9]
-
Vortex vigorously for 2 minutes, then centrifuge at 800g for 10 minutes to separate the layers.[9]
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3. Alternative Sample Preparation: Online SPE (for Plasma)
-
Plasma samples can often be analyzed directly after spiking with the internal standard and centrifugation, using an online SPE-LC-MS/MS system, similar to the urine protocol.[9]
4. LC-MS/MS Instrumentation and Conditions
-
The LC-MS/MS conditions are generally the same as those described for urine analysis (Protocol 1, Step 4).
Protocol 3: Analysis of Triclocarban in Tissue (General Protocol)
This protocol provides a general framework for TCC extraction from tissue samples. Method optimization and validation for specific tissue types are required.
1. Materials and Reagents
-
All reagents listed in Protocol 1.
-
Homogenization beads (ceramic or stainless steel).
-
Sodium sulfate (B86663) (anhydrous).
2. Sample Preparation: Homogenization and Solvent Extraction
-
Weigh approximately 0.1-0.5 g of the tissue sample into a homogenization tube.
-
Add a known amount of TCC-13C6 internal standard solution.
-
Add 1-2 mL of acetonitrile and homogenization beads.
-
Homogenize the tissue using a bead beater homogenizer until a uniform suspension is achieved.
-
Centrifuge the homogenate at high speed (e.g., >10,000g) for 10 minutes.
-
Collect the acetonitrile supernatant.
-
The extract may be sufficiently clean for direct injection or may require further cleanup. For additional cleanup, the supernatant can be passed through a solid-phase extraction (SPE) cartridge.
-
Evaporate the final extract and reconstitute in the mobile phase for LC-MS/MS analysis.
Quantitative Data and Method Performance
The following tables summarize typical instrument parameters and validation data derived from published methods.
Table 1: Example LC-MS/MS Parameters for TCC and TCC-13C6
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
|---|---|---|---|---|
| Triclocarban (TCC) | 313 | 160 | Negative ESI | [5] |
| Triclocarban (TCC) | 315 | 162 | Negative ESI | [8] |
| this compound | 319 | 160 | Negative ESI |[5] |
Table 2: Summary of Method Performance in Urine
| Parameter | Value | Notes | Reference |
|---|---|---|---|
| Limit of Detection (LOD) | 0.1 µg/L (0.1 ng/mL) | Based on a 100 µL urine sample. | [1][7] |
| Spiked Recovery | 83% - 120% | Spiking levels: 1, 2.5, 5, and 10 ng/mL. | [7] |
| Accuracy (from recovery) | 101% - 105% | Spiking levels: 1.0, 5.0, and 10.0 µg/L. | [1] |
| Precision (RSD) | 6.8% - 10.8% | Inter- and intraday measurements of QC materials. |[1] |
Table 3: Summary of Method Performance in Other Matrices
| Matrix | Parameter | Value | Reference |
|---|---|---|---|
| Human Nails | Limit of Quantification (LOQ) | 0.2 µg/kg | [10] |
| Human Nails | Recovery | 98.1% - 106.3% | [10] |
| Biosolids/Soil | Recovery | >95% | [5] |
| Biosolids/Soil | Method Detection Limit (MDL) | 0.05 ng/g |[5] |
Visualizations: Workflows and Pathways
References
- 1. Urinary Concentrations of the Antibacterial Agent Triclocarban in United States Residents: 2013–2014 National Health and Nutrition Examination Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomonitoring.ca.gov [biomonitoring.ca.gov]
- 3. Investigation of human exposure to triclocarban after showering, and preliminary evaluation of its biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Different Facets of Triclocarban: A Review [mdpi.com]
- 5. sludgenews.org [sludgenews.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Biomarkers of Exposure to Triclocarban in Urine and Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of triclocarban in aquatic samples by liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Whole blood is the sample matrix of choice for monitoring systemic triclocarban levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of triclosan and triclocarban in human nails using isotopic dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Triclocarban in Environmental and Biological Matrices using Isotope Dilution Mass Spectrometry with Triclocarban-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triclocarban (B27905) (TCC), a potent antimicrobial agent, is extensively used in personal care products, leading to its widespread presence in the environment and potential for human exposure.[1][2] Accurate and sensitive quantification of TCC is crucial for environmental monitoring, human health risk assessment, and regulatory compliance. Isotope Dilution Mass Spectrometry (IDMS) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a robust and reliable method for the precise measurement of TCC in complex matrices.[3][4][5] This application note provides a detailed protocol for the quantification of TCC using Triclocarban-¹³C₆ as an internal standard, ensuring high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[4][5][6]
Introduction
Triclocarban (N-(4-chlorophenyl)-N'-(3,4-dichlorophenyl)urea) is a bacteriostatic agent effective against Gram-positive bacteria.[7] Its extensive use in soaps, detergents, and other personal care products results in its continuous release into wastewater systems.[1] Due to its persistence, TCC accumulates in environmental compartments such as river water, sediment, and biosolids, and has been detected in human samples, including urine, serum, and nails.[2][3][8][9]
Isotope dilution mass spectrometry is the gold standard for quantitative analysis, offering high specificity and accuracy.[10] By spiking a known amount of a stable isotope-labeled internal standard (in this case, Triclocarban-¹³C₆) into the sample at the beginning of the analytical process, any loss of the native analyte during sample preparation and analysis can be accurately compensated for. This approach minimizes the impact of matrix interference, a common challenge in complex samples like wastewater and biological fluids.[5]
This document outlines the principles of IDMS for TCC analysis, provides detailed experimental protocols for sample preparation and LC-MS/MS analysis, and presents a summary of expected quantitative performance.
Principle of Isotope Dilution Mass Spectrometry
The core principle of IDMS lies in the addition of a known quantity of an isotopically enriched version of the analyte (the internal standard, IS) to the sample. The native analyte and the internal standard are assumed to behave identically during extraction, cleanup, and chromatographic separation. Mass spectrometry is then used to measure the ratio of the signal from the native analyte to that of the internal standard. Since the amount of internal standard added is known, the concentration of the native analyte in the original sample can be accurately calculated.
The use of Triclocarban-¹³C₆, where six ¹²C atoms in the phenyl ring are replaced with ¹³C atoms, provides an ideal internal standard. It is chemically identical to the native TCC, ensuring co-elution during chromatography, but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.
Experimental Protocols
Materials and Reagents
-
Standards: Triclocarban (TCC, >99% purity) and Triclocarban-¹³C₆ (TCC-¹³C₆, >99% purity, isotopic purity >98%) were obtained from Cambridge Isotope Laboratories (Andover, MA, USA).[6]
-
Solvents: HPLC-grade methanol (B129727), acetonitrile (B52724), acetone, and dichloromethane (B109758).[6][9]
-
Reagents: Formic acid, acetic acid, ammonium (B1175870) formate (B1220265), and ultrapure water.
-
Solid-Phase Extraction (SPE) Cartridges: Oasis HLB (60 mg) cartridges or equivalent.[5][11]
Standard Solution Preparation
-
Stock Solutions (100 mg/L): Prepare individual stock solutions of TCC and TCC-¹³C₆ by dissolving the appropriate amount of each compound in acetonitrile.[6] Store at -20°C in the dark.[6]
-
Working Solutions: Prepare working solutions by diluting the stock solutions with acetonitrile or methanol to the desired concentrations.[6] A typical working internal standard solution concentration is 0.2 mg/L.[6]
Sample Preparation
The choice of sample preparation method depends on the matrix. Below are protocols for water, biosolids/soil, and human nail samples.
-
Spiking: To a 200 mL water sample, add a known amount of the TCC-¹³C₆ internal standard working solution.[3]
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis HLB SPE cartridge with 4 mL of methanol followed by 4 mL of ultrapure water.[11]
-
Load the spiked water sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 4 mL of ultrapure water to remove interferences.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
Elute the analytes with 4 mL of methanol.[11]
-
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume (e.g., 500 µL) of the mobile phase.
-
Sample Preparation: Homogenize the sample and weigh approximately 0.5 g (dry weight) into a centrifuge tube.
-
Spiking: Spike the sample with the TCC-¹³C₆ internal standard.
-
Extraction (Pressurized Liquid Extraction - PLE):
-
Mix the sample with a drying agent like diatomaceous earth.
-
Extract using a PLE system with a solvent mixture such as acetone:dichloromethane (1:1, v/v).
-
Perform extraction at elevated temperature and pressure (e.g., 100°C, 1500 psi).
-
-
Cleanup (SPE): The extract from PLE may require further cleanup using SPE as described for water samples to remove matrix interferences.[5]
-
Concentration: Evaporate the final eluate and reconstitute in the mobile phase.
-
Digestion: Place a weighed nail sample (e.g., 10 mg) in a glass tube and add 1 mL of 1 M sodium hydroxide (B78521) (NaOH).[9]
-
Spiking: Add the TCC-¹³C₆ internal standard.
-
Incubation: Heat the mixture at 90°C for 1 hour to digest the nail matrix.[9]
-
Liquid-Liquid Extraction (LLE):
-
After cooling, add 1 mL of dichloromethane and vortex for 1 minute.[9]
-
Centrifuge to separate the phases.
-
Transfer the organic (bottom) layer to a clean tube.
-
Repeat the extraction twice more.
-
-
Concentration: Combine the organic extracts, evaporate to dryness, and reconstitute in the mobile phase.[9]
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 3.0 mm I.D. × 100 mm L., 3 µm particle size) is commonly used.[1]
-
Mobile Phase: A gradient elution with 5 mM ammonium formate in water (A) and methanol (B) is effective.[1] The addition of 10 mM acetic acid to the mobile phase has been shown to improve sensitivity by forming acetic acid adducts.[4]
-
Flow Rate: 0.5 mL/min.[1]
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
Quantitative Data
The following tables summarize typical quantitative data obtained using the described methodology.
Table 1: LC-MS/MS Parameters for TCC and TCC-¹³C₆
| Compound | Precursor Ion (m/z) | Product Ion (m/z) for Quantification | Product Ion (m/z) for Confirmation |
| Triclocarban (TCC) | 313.0 | 160.0 | 126.0 |
| Triclocarban-¹³C₆ | 319.0 | 166.0 | 126.0 |
Note: The precursor ion corresponds to the [M-H]⁻ ion. Fragmentation occurs at the urea (B33335) N-C bonds.[8][12]
Table 2: Method Performance in Different Matrices
| Matrix | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| River Water | 0.9 ng/L | - | [3] |
| Wastewater | 3 - 50 ng/L | - | [4] |
| Biosolids | 0.2 ng/g | 98.3 ± 5.0 | [5] |
| Soil | 0.05 ng/g | >95 | [6] |
| Human Nails | 0.2 µg/kg | 98.1 - 106.3 | [9] |
Table 3: Reported Environmental and Biological Concentrations of TCC
| Sample Type | Concentration Range | Reference |
| River Water (downstream of WWTPs) | 84 ± 110 ng/L (mean ± SD) | [3] |
| Municipal Sludge | 19,300 ± 7100 µg/kg (mean ± SD) | [3] |
| Biosolids | 4890 - 9280 ng/g | [6] |
| Human Urine | 3.85 ng/mL (mean) | [8] |
| Human Nails | µg/kg to several mg/kg | [9] |
Visualizations
Caption: Experimental workflow for TCC analysis using IDMS.
Caption: Mass spectral fragmentation of Triclocarban in negative ESI mode.
Conclusion
Isotope dilution mass spectrometry using Triclocarban-¹³C₆ as an internal standard provides a highly accurate, sensitive, and robust method for the quantification of Triclocarban in a variety of complex environmental and biological matrices. The detailed protocols and performance data presented in this application note serve as a comprehensive guide for researchers and scientists in environmental monitoring, toxicology, and drug development to implement this reliable analytical technique. The use of IDMS effectively mitigates matrix effects and ensures data of high quality and defensibility.
References
- 1. shimadzu.com [shimadzu.com]
- 2. Co-occurrence of triclocarban and triclosan in U.S. water resources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of triclocarban and two co-contaminating chlorocarbanilides in US aquatic environments using isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of triclocarban in aquatic samples by liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sludgenews.org [sludgenews.org]
- 7. Triclocarban | C13H9Cl3N2O | CID 7547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Biomarkers of Exposure to Triclocarban in Urine and Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of triclosan and triclocarban in human nails using isotopic dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liquid chromatography combined with mass spectrometry for 13C isotopic analysis in life science research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of parabens, triclosan and triclocarban in water by liquid chromatography/electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electrochemistry-Mass Spectrometry Unveils the Formation of Reactive Triclocarban Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of Triclocarban in Wastewater using Isotope Dilution LC-MS/MS with Triclocarban-¹³C₆
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triclocarban (B27905) (TCC) is a widely used antimicrobial agent in personal care products, leading to its frequent detection in wastewater.[1][2][3] Accurate quantification of TCC in complex matrices like wastewater is crucial for environmental monitoring and risk assessment. This application note details a robust and sensitive method for the determination of TCC in wastewater using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotope-labeled internal standard, Triclocarban-¹³C₆, for accurate quantification via isotope dilution.[1][4]
Experimental Protocols
This section provides a detailed methodology for the analysis of Triclocarban in wastewater, from sample collection to final quantification.
Materials and Reagents
-
Standards: Triclocarban (TCC, >99% purity) and Triclocarban-¹³C₆ (TCC-¹³C₆, >99% purity) were obtained from Cambridge Isotope Laboratories and Sigma-Aldrich, respectively.[4]
-
Solvents: HPLC grade methanol, acetone (B3395972), and acetonitrile (B52724) are required.[4]
-
Reagents: Ammonium (B1175870) acetate (B1210297) and acetic acid are used for mobile phase preparation.[1][4]
-
Solid Phase Extraction (SPE): Oasis HLB cartridges are recommended for sample preconcentration and cleanup.[5][6]
Standard Solution Preparation
-
Stock Solutions: Prepare individual stock solutions of TCC and TCC-¹³C₆ in acetonitrile at a concentration of 100 mg/L. Store these solutions in the dark at -20°C.[4]
-
Working Solutions: Prepare working solutions daily by diluting the stock solutions with acetonitrile. A working solution of the internal standard (TCC-¹³C₆) at 0.2 mg/L is recommended.[4]
Sample Collection and Preservation
-
Collect wastewater samples in amber glass bottles to prevent photodegradation.
-
Samples should be stored at 4°C and extracted within 48 hours of collection.
Sample Preparation and Extraction
Aqueous Phase Extraction (Solid Phase Extraction - SPE)
-
Spike a known volume of the wastewater sample (e.g., 250 mL) with a known amount of the TCC-¹³C₆ internal standard.
-
Condition an Oasis HLB SPE cartridge (e.g., 60 mg) according to the manufacturer's instructions.
-
Load the spiked wastewater sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with deionized water to remove interferences.
-
Dry the cartridge under a gentle stream of nitrogen.
-
Elute the analytes with 4 mL of methanol.[6]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Particulate/Sludge Phase Extraction (Pressurized Liquid Extraction - PLE)
-
Homogenize and dry the sludge or particulate sample.
-
Mix a known weight of the dried sample (e.g., 0.2 g of biosolids or 5 g of soil) with a dispersing agent like Ottawa sand.[4]
-
Spike the sample with a known amount of the TCC-¹³C₆ internal standard (e.g., 20 ng).[4]
-
Place the mixture into a stainless steel extraction cell.[4]
-
Perform PLE using acetone under the following conditions: 100°C, 1500 psi, 5-minute static time, and 100% flush volume.[4]
-
Concentrate the extract and proceed with cleanup if necessary before LC-MS/MS analysis.
Instrumental Analysis: LC-MS/MS
-
Liquid Chromatography (LC):
-
Column: A C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) is suitable for separation.[4]
-
Mobile Phase: A binary gradient of Mobile Phase A (e.g., 10 mM ammonium acetate in water or water with 10 mM acetic acid) and Mobile Phase B (acetonitrile or methanol).[1][3][4]
-
Gradient Program: A typical gradient starts at 50% B, increases to 70-100% B over several minutes, and then returns to initial conditions for equilibration.[3][4]
-
Flow Rate: A flow rate of 0.40 mL/min is commonly used.[4]
-
Column Temperature: Maintain the column at 50°C.[4]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization in negative mode (ESI-).[1]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM) is used for quantification to enhance sensitivity and selectivity.[4]
-
MRM Transitions: Specific precursor and product ions for TCC and TCC-¹³C₆ should be monitored. The addition of acetic acid to the mobile phase can yield acetic acid adducts ([M - H + 60]⁻) which can boost sensitivity.[1]
-
Quantification and Quality Control
-
Calibration: Construct calibration curves by plotting the ratio of the peak area of TCC to the peak area of TCC-¹³C₆ against the concentration of TCC. Spiked matrix samples should be used to create the calibration curve to account for matrix effects.[4]
-
Quantification: The concentration of TCC in the samples is determined using the calibration curve. The use of the isotope-labeled internal standard corrects for any analyte loss during sample preparation and for matrix-induced signal suppression or enhancement.[1][5]
-
Quality Control: Include procedural blanks, spiked blanks, and duplicate samples in each analytical batch to monitor for contamination, accuracy, and precision.
Data Presentation
The following tables summarize typical quantitative data for the analysis of Triclocarban in wastewater and related matrices.
Table 1: Method Detection and Quantification Limits
| Matrix | Analyte | Method Detection Limit (MDL) | Limit of Quantification (LOQ) | Reference |
| Wastewater | TCC | 3 - 50 ng/L | - | [1] |
| Wastewater | TCC | 0.028 µg/L | - | [2] |
| River Water | TCC | 0.38 - 4.67 ng/L | - | [7] |
| Soil | TCC | 0.58 ng/g | 0.05 ng/g (S/N > 10) | [4] |
| Biosolids | TCC | 3.08 ng/g | 0.05 ng/g (S/N > 10) | [4] |
| Biosolids | TCC | 0.2 ng/g (d.w.) | - | [5] |
Table 2: Recovery Rates and Matrix Effects
| Matrix | Analyte/Internal Standard | Spiking Level | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Wastewater | TCC | 0.100 - 2.000 µg/L | 89.5 - 102.8 | < 6.3 | [2] |
| Soil & Biosolids | TCC & TCC-¹³C₆ | 50-300 ng/g (soil), 500-10,000 ng/g (biosolids) | > 95 | - | [4] |
| Biosolids | TCC | - | 98.3 ± 5.0 | - | [5] |
| Raw Wastewater | TCC | - | 65 | - | [6] |
| Deionized Water | TCC | - | 97 - 107 | - | [7] |
| River Water | TCC | - | 99 - 110 | - | [7] |
Visualization
The following diagram illustrates the general experimental workflow for the analysis of Triclocarban in wastewater.
Caption: Experimental workflow for Triclocarban analysis in wastewater.
References
- 1. Analysis of triclocarban in aquatic samples by liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. shimadzu.com [shimadzu.com]
- 4. sludgenews.org [sludgenews.org]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of parabens, triclosan and triclocarban in water by liquid chromatography/electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of triclosan, triclocarban, and transformation products of triclocarban in aqueous samples using solid-phase micro-extraction-HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution Mass Spectrometry for the Quantitative Analysis of Triclocarban-13C6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triclocarban (B27905) (TCC) is a potent antimicrobial agent extensively used in a variety of personal care products. Due to its widespread use and environmental persistence, there is a growing need for sensitive and selective analytical methods to monitor its presence in various matrices, including environmental samples and biological tissues. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers unparalleled specificity and sensitivity for the quantification of Triclocarban. The use of a stable isotope-labeled internal standard, such as Triclocarban-13C6, is crucial for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.[1] This application note provides a detailed protocol for the detection and quantification of Triclocarban using LC-HRMS with this compound as an internal standard.
Principle
This method utilizes liquid chromatography to separate Triclocarban from complex sample matrices. The eluent is then introduced into a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, for detection. HRMS provides accurate mass measurements, enabling confident identification of the target analyte and differentiation from isobaric interferences. This compound, which co-elutes with the unlabeled Triclocarban, is used as an internal standard to ensure high accuracy and precision of the quantitative results. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard.
Experimental Protocols
Materials and Reagents
-
Triclocarban (TCC) analytical standard
-
This compound (TCC-13C6) internal standard
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Ammonium acetate
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
Syringe filters (0.22 µm)
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: Acidify aqueous samples (e.g., water samples, digested biological fluids) to pH 2-3 with formic acid. For solid samples (e.g., soil, biosolids), perform a pressurized liquid extraction (PLE) with an appropriate solvent like acetone (B3395972) or methanol prior to SPE.[2][3]
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
Washing: Wash the cartridge with 5 mL of water to remove polar interferences.
-
Elution: Elute the retained analytes with 5 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase composition and spike with the this compound internal standard.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before LC-HRMS analysis.
LC-HRMS Instrumentation and Conditions
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| High-Resolution Mass Spectrometry | |
| Instrument | Time-of-Flight (TOF) or Orbitrap Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Mass Range | m/z 50-1000 |
| Resolution | > 20,000 FWHM |
| Data Acquisition | Full Scan and/or Targeted MS/MS (for confirmation) |
Data Acquisition and Processing
-
Accurate Mass Measurement: Monitor the accurate masses of the deprotonated molecules [M-H]⁻ for both Triclocarban and this compound.
-
Triclocarban (C₁₃H₉Cl₃N₂O): Calculated m/z 313.9786, Observed m/z (example) 313.9780
-
This compound (¹³C₆C₇H₉Cl₃N₂O): Calculated m/z 319.9987, Observed m/z (example) 319.9981
-
-
Quantification: Generate a calibration curve by plotting the peak area ratio of Triclocarban to this compound against the concentration of the Triclocarban standards. The concentration of Triclocarban in the samples is then determined from this calibration curve.
Data Presentation
The following tables summarize typical quantitative data obtained for Triclocarban analysis in various matrices using LC-MS based methods.
Table 1: Method Performance for Triclocarban Analysis
| Matrix | Method | LOQ | Recovery (%) | RSD (%) | Reference |
| Wastewater | SBSE-LD-LC-MS/MS | 10 ng/L | 92-96 | 2 | [4] |
| Aquatic Samples | LC/ESI/MS | 3-50 ng/L | - | - | [5] |
| Human Nails | UPLC-MS/MS | 0.2 µg/kg | 98.1-106.3 | 1.8-18.1 | [6] |
| Municipal Biosolids | LC-ESI-MS/MS | 0.2 ng/g | 98.3 | 5 | [2] |
| Water | LC/ESI-MS/MS | 0.08-0.44 ng/L | >85 | - | [7] |
Table 2: Observed Concentrations of Triclocarban in Environmental and Biological Samples
| Matrix | Concentration Range | Reference |
| Wastewater Effluent | 50-330 ng/L | [4] |
| River Water | up to 5600 ng/L | [5] |
| Wastewater | up to 6750 ng/L | [5] |
| Human Nails | µg/kg to several mg/kg | [6] |
| Municipal Biosolids | 2.17-5.97 µg/g (dry weight) | [2] |
Visualizations
Experimental Workflow
Caption: Workflow for Triclocarban analysis.
Signaling Pathways Affected by Triclocarban
Triclocarban has been identified as an endocrine-disrupting chemical that can interfere with several signaling pathways.
1. Androgen Receptor (AR) and Estrogen Receptor (ER) Signaling
Triclocarban has been shown to enhance the activity of both androgen and estrogen receptors.[8][9]
Caption: TCC enhances AR/ER signaling.
2. TLR4/NF-κB Signaling Pathway
Triclocarban can activate the Toll-like receptor 4 (TLR4) signaling pathway, leading to an inflammatory response.
Caption: TCC activates inflammatory signaling.
Conclusion
The described LC-HRMS method provides a robust, sensitive, and selective approach for the quantification of Triclocarban in various complex matrices. The use of this compound as an internal standard is essential for achieving accurate and precise results. The high-resolution capabilities of the mass spectrometer allow for confident identification of the analyte and reduce the likelihood of false positives. This application note serves as a comprehensive guide for researchers and scientists involved in the monitoring of Triclocarban and the assessment of its potential biological impacts. Understanding the signaling pathways affected by Triclocarban is crucial for evaluating its potential toxicological effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of triclocarban and triclosan in municipal biosolids by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triclocarban Mediates Induction of Xenobiotic Metabolism through Activation of the Constitutive Androstane Receptor and the Estrogen Receptor Alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of triclocarban in aquatic samples by liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrochemistry-Mass Spectrometry Unveils the Formation of Reactive Triclocarban Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of triclosan and triclocarban in human nails using isotopic dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of parabens, triclosan and triclocarban in water by liquid chromatography/electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of triclocarban on the transcription of estrogen, androgen and aryl hydrocarbon receptor responsive genes in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Triclocarban-13C6 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of Triclocarban (B27905) (TCC) using its stable isotope-labeled internal standard, Triclocarban-13C6.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of Triclocarban?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte by co-eluting, undetected compounds in the sample matrix.[1][2] In the context of Triclocarban analysis, components of complex matrices like biosolids, blood, or soil can interfere with the ionization of TCC and its internal standard, this compound, in the mass spectrometer's ion source.[3] This interference can lead to inaccurate and imprecise quantification, potentially causing underestimation or overestimation of the TCC concentration.[4][5]
Q2: Why is this compound used as an internal standard?
A2: A stable isotope-labeled (SIL) internal standard like this compound is the preferred choice for quantitative mass spectrometry because it has nearly identical chemical and physical properties to the unlabeled analyte (Triclocarban).[6][7] It co-elutes with the analyte during chromatography and experiences similar matrix effects.[8] By measuring the ratio of the analyte to the internal standard, variations in sample preparation, injection volume, and ionization efficiency can be effectively compensated for, leading to more accurate and precise results.[3][8][9] The use of a ¹³C-labeled internal standard is often favored over deuterium-labeled standards as it is less likely to exhibit chromatographic separation from the native analyte (isotope effect).[10]
Q3: What are the most common analytical techniques for Triclocarban analysis?
A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the determination of Triclocarban in various matrices due to its high sensitivity and selectivity.[3][11] Gas chromatography-mass spectrometry (GC-MS) can also be used, but it often requires a derivatization step, such as silylation, to improve the volatility of TCC.[12]
Q4: Which sample matrices are most challenging for Triclocarban analysis and why?
A4: Complex matrices such as biosolids, sludge, soil, and whole blood present significant challenges for Triclocarban analysis.[3][13] These matrices contain a high concentration of endogenous materials like proteins, lipids, and humic substances that can cause significant matrix effects.[14] For instance, whole blood has been shown to cause significant signal suppression for TCC.[13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing | 1. Inappropriate LC column chemistry. 2. Suboptimal mobile phase composition. 3. Co-elution of interfering compounds from the matrix. | 1. Use a C18 reversed-phase column for good separation.[11] 2. Optimize the mobile phase gradient and pH to improve peak shape. 3. Enhance sample cleanup using Solid Phase Extraction (SPE) to remove interferences.[3] |
| High Background Noise | 1. Insufficient sample cleanup for complex matrices. 2. Contamination of the LC-MS system. | 1. For solid samples, employ Pressurized Liquid Extraction (PLE) followed by SPE for a more thorough cleanup.[3] 2. Perform a system bake-out and clean the ion source of the mass spectrometer. |
| Inconsistent Results (Poor Reproducibility) | 1. Inhomogeneous sample. 2. Variability in manual sample preparation steps. 3. Inconsistent injection volumes. | 1. Thoroughly homogenize solid samples before extraction. 2. Utilize an automated liquid handler for precise and consistent sample preparation. 3. Ensure the autosampler is functioning correctly and use a consistent injection volume. The use of this compound as an internal standard should help correct for minor volume inconsistencies.[3] |
| Significant Ion Suppression or Enhancement | 1. Co-eluting matrix components interfering with TCC ionization. 2. High concentration of salts or phospholipids (B1166683) in the sample extract. | 1. Isotope Dilution: This is the most effective method. Use this compound to compensate for matrix effects.[3][8] 2. Improve Sample Cleanup: Implement more rigorous SPE protocols or use selective techniques like molecularly imprinted polymers (MIPs).[3] 3. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte.[3][15] 4. Standard Addition: Add known amounts of TCC standard to sample aliquots to create a calibration curve within the sample matrix.[16] 5. Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[17] |
Experimental Protocols
Protocol 1: Extraction of Triclocarban from Biosolids using PLE-SPE
This protocol is adapted from a method for the simultaneous determination of triclosan (B1682465) and triclocarban in municipal biosolids.
-
Pressurized Liquid Extraction (PLE):
-
Mix 1 g of dried biosolid sample with a dispersing agent (e.g., diatomaceous earth).
-
Pack the mixture into a PLE cell.
-
Extract the sample with methanol (B129727) at 100°C and 1500 psi.
-
Perform two static extraction cycles.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an Oasis HLB SPE cartridge (60 mg) with methanol followed by deionized water.
-
Load the PLE extract (diluted with water) onto the SPE cartridge.
-
Wash the cartridge with a water/methanol mixture to remove polar interferences.
-
Elute the Triclocarban and this compound with methanol.
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of Triclocarban
This is a general LC-MS/MS protocol that can be optimized for specific instruments and matrices.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM acetic acid.[11]
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: Start with a higher percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute Triclocarban.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[11]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Triclocarban: Monitor the transition of the deprotonated molecule [M-H]⁻. For example, m/z 313 -> [fragment ion].
-
This compound: Monitor the corresponding transition for the labeled standard. For example, m/z 319 -> [fragment ion].
-
-
Optimize cone voltage and collision energy for maximum signal intensity.
-
Quantitative Data Summary
The following tables summarize the effectiveness of various strategies in mitigating matrix effects for Triclocarban analysis in different matrices.
Table 1: Matrix Effects and Recoveries in Different Biological Matrices [13]
| Analyte | Matrix | Matrix Effect (%) | Extraction Recovery (%) |
| Triclocarban | Urine | Minimal Interference | High |
| Triclocarban | Serum | Moderate Enhancement | ~116% |
| Triclocarban | Plasma | Enhancement | High |
| Triclocarban | Whole Blood | 40.8 (Suppression) | Lower |
Table 2: Comparison of Matrix Effect Mitigation Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Isotope Dilution (with this compound) | Compensates for analyte loss and ionization variability by using a stable isotope-labeled internal standard. | Highly accurate and precise; considered the gold standard for correcting matrix effects.[3][8] | Requires synthesis and availability of the labeled standard, which can be costly.[4] |
| Matrix-Matched Calibration | Prepares calibration standards in a blank matrix to mimic the matrix effects of the samples.[15] | Can be effective if the blank matrix is representative of the samples. | Finding a truly blank matrix can be difficult; matrix variability between samples can still lead to inaccuracies.[17] |
| Standard Addition | A known amount of standard is added to the sample to create a calibration curve within each sample's unique matrix. | Corrects for matrix effects specific to each individual sample. | Labor-intensive and time-consuming as each sample requires multiple analyses.[16] |
| Improved Sample Cleanup (e.g., SPE) | Removes interfering matrix components before analysis. | Reduces the source of matrix effects, leading to a cleaner chromatogram. | Can be time-consuming and may lead to analyte loss if not optimized properly. |
| Sample Dilution | Reduces the concentration of both the analyte and the interfering matrix components.[17] | Simple and quick to implement. | May decrease the analyte signal to below the limit of quantification. |
Visualizations
Caption: Workflow for Triclocarban analysis with matrix effect mitigation.
Caption: Strategies to overcome matrix effects in Triclocarban analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. waters.com [waters.com]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. mdpi.com [mdpi.com]
- 11. Analysis of triclocarban in aquatic samples by liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Optimal matrix identification of parabens, triclosan and triclocarban for biomonitoring: Comparative analysis in urine, whole blood, serum, and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. mdpi.com [mdpi.com]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. youtube.com [youtube.com]
Addressing ion suppression/enhancement for Triclocarban-13C6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression or enhancement effects during the analysis of Triclocarban-13C6 by liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are ion suppression and enhancement in the context of this compound analysis?
A1: Ion suppression and enhancement are types of matrix effects that occur during LC-MS analysis. They refer to the unintended decrease (suppression) or increase (enhancement) in the ionization efficiency of this compound, which is typically used as a stable isotope-labeled (SIL) internal standard for the quantification of Triclocarban (B27905) (TCC).[1][2] These effects are caused by co-eluting components from the sample matrix that interfere with the ionization process in the mass spectrometer's ion source.[3] This can lead to inaccurate and unreliable quantification of the target analyte, TCC.
Q2: Why am I observing ion suppression/enhancement even though I am using a stable isotope-labeled internal standard like this compound?
A2: While SIL internal standards are the preferred choice to compensate for matrix effects due to their similar chemical and physical properties to the analyte, they are not always a perfect solution.[2][3] Several factors can still lead to differential ion suppression or enhancement between Triclocarban and its 13C6-labeled counterpart:
-
Chromatographic Separation: Minor differences in retention time between the analyte and the SIL internal standard can expose them to varying matrix components as they elute, resulting in different degrees of ion suppression.
-
Concentration Effects: The concentration of the internal standard itself can influence the ionization of the analyte.[3] High concentrations of this compound could potentially suppress the signal of the native Triclocarban.
-
Matrix Complexity: In highly complex matrices, the sheer number and concentration of co-eluting substances can overwhelm the ion source, affecting both the analyte and the internal standard, sometimes to different extents.[1]
Q3: How can I detect and quantify the extent of ion suppression or enhancement for this compound?
A3: There are established experimental protocols to evaluate the presence and magnitude of matrix effects:
-
Post-Extraction Spike Method: This is a quantitative approach where the response of this compound is compared between a neat solution (pure solvent) and a blank sample matrix that has been spiked with the standard after the extraction process.[3][4] A lower response in the matrix indicates ion suppression, while a higher response suggests ion enhancement.
-
Post-Column Infusion: This method provides a qualitative assessment.[4][5] A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected onto the column. Any deviation in the constant signal of the infused standard indicates the retention time windows where co-eluting matrix components are causing ion suppression or enhancement.[4][5]
Troubleshooting Guide
If you are experiencing issues with ion suppression or enhancement in your this compound analysis, follow this troubleshooting guide.
Step 1: Assess the Matrix Effect
The first step is to confirm and quantify the presence of ion suppression or enhancement using one of the methods described in Q3 of the FAQ section.
Step 2: Review and Optimize Sample Preparation
Inadequate sample cleanup is a primary cause of matrix effects.[6] The goal is to remove interfering endogenous and exogenous compounds from the sample before LC-MS analysis.
| Sample Preparation Technique | Description | Advantages | Disadvantages |
| Protein Precipitation (PPT) | A simple and fast method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to precipitate proteins. | Quick and easy. | Often results in incomplete removal of other matrix components like phospholipids, leading to significant ion suppression.[3][6] |
| Liquid-Liquid Extraction (LLE) | Separates analytes from interferences based on their differential solubility in two immiscible liquid phases. | Can provide cleaner extracts than PPT.[3][6] | Can be labor-intensive and may have lower recovery for certain analytes. |
| Solid-Phase Extraction (SPE) | A chromatographic technique used to selectively extract the analyte from a complex matrix. | Highly selective, can significantly reduce matrix effects and concentrate the analyte.[6] | Can be more time-consuming and requires method development. |
Recommendation: If you are currently using protein precipitation and experiencing significant ion suppression, consider switching to or optimizing an SPE or LLE method. For complex matrices, a multi-step cleanup approach may be necessary.[7]
Step 3: Optimize Chromatographic Conditions
The goal of chromatographic optimization is to achieve baseline separation between Triclocarban/Triclocarban-13C6 and any co-eluting, interfering compounds.
| Parameter | Strategy | Expected Outcome |
| Mobile Phase | Modify the organic solvent (e.g., methanol vs. acetonitrile) or the aqueous phase pH. | Alter the selectivity of the separation, potentially resolving the analyte from interferences. |
| Gradient Profile | Adjust the gradient slope or introduce an isocratic hold. | Improve the separation of closely eluting peaks. |
| Flow Rate | Reduce the flow rate. | Can improve chromatographic resolution and, in some cases, reduce ion suppression by allowing for better desolvation in the ion source.[8] |
| Column Chemistry | Test different stationary phases (e.g., C18, Phenyl-Hexyl). | Different column chemistries offer different selectivities. |
Step 4: Adjust Mass Spectrometer and Internal Standard Concentrations
| Parameter | Strategy | Expected Outcome |
| Ion Source | If available, switch between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). | APCI is generally less susceptible to ion suppression than ESI.[8] |
| Ionization Mode | If applicable, switch between positive and negative ionization modes. | Fewer compounds may ionize in the alternative mode, potentially eliminating the interference.[8] TCC is often analyzed in negative ion mode.[9] |
| Internal Standard Concentration | Evaluate a range of this compound concentrations. | An excessively high concentration of the internal standard can suppress the analyte signal.[3] |
Visualizing the Troubleshooting Workflow
Caption: A flowchart of the troubleshooting workflow for addressing ion suppression/enhancement.
Mechanism of Ion Suppression
Caption: A diagram illustrating the mechanism of ion suppression in electrospray ionization (ESI).
Experimental Protocols
Protocol 1: Post-Extraction Spike for Quantifying Matrix Effects
-
Prepare a Neat Solution: Prepare a standard solution of this compound in the final mobile phase composition at a known concentration (e.g., 100 ng/mL).
-
Prepare a Blank Matrix Extract: Extract a blank matrix sample (a sample of the same type as your study samples but without the analyte or internal standard) using your established sample preparation method.
-
Spike the Blank Matrix Extract: Spike the blank matrix extract with this compound to the same final concentration as the neat solution.
-
Analyze the Samples: Inject and analyze both the neat solution and the spiked matrix extract using your LC-MS/MS method.
-
Calculate the Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Neat Solution) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Protocol 2: Post-Column Infusion for Identifying Ion Suppression Zones
-
Setup:
-
Infuse a standard solution of this compound at a constant flow rate (e.g., 10 µL/min) into the LC eluent flow path using a T-fitting placed between the analytical column and the mass spectrometer's ion source.
-
Set the mass spectrometer to monitor the characteristic transition for this compound.
-
-
Establish a Stable Baseline: Allow the infused standard to produce a stable, continuous signal.
-
Inject Blank Matrix Extract: Inject a blank matrix extract onto the LC column and acquire data for the full chromatographic run time.
-
Analyze the Chromatogram:
-
A stable baseline indicates no matrix effects at that retention time.
-
A dip in the baseline indicates a region of ion suppression.
-
A rise in the baseline indicates a region of ion enhancement.
-
This information can be used to adjust the chromatographic method to elute Triclocarban and this compound in a region free of matrix effects.[4]
-
References
- 1. waters.com [waters.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. Analysis of triclocarban in aquatic samples by liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving extraction recovery of Triclocarban-13C6 from complex samples
Welcome to the technical support center for the extraction of Triclocarban-13C6 from complex environmental and biological samples. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their extraction recovery and ensuring accurate quantification.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the extraction of this compound and its native compound, Triclocarban (B27905) (TCC), from complex matrices such as soil, biosolids, and wastewater.
Q1: I am experiencing low recovery of this compound in my soil and biosolid samples. What are the potential causes and solutions?
A1: Low recovery of this compound can stem from several factors related to the extraction process and the sample matrix itself. Here are some common causes and troubleshooting steps:
-
Inefficient Extraction Method: The chosen extraction technique may not be robust enough for your specific sample type.
-
Pressurized Liquid Extraction (PLE): This method has demonstrated high recovery rates (often exceeding 95%) for TCC and its internal standards in soil and biosolid samples.[1] Consider optimizing PLE parameters such as solvent, temperature, and pressure.
-
Solid-Phase Extraction (SPE): The choice of SPE sorbent is critical. While C18 is common, molecularly imprinted polymers (MIPs) designed for TCC can offer higher selectivity and improved cleanup, leading to better recovery.[2][3]
-
QuEChERS: This "Quick, Easy, Cheap, Effective, Rugged, and Safe" method is increasingly used for environmental samples and can be a good alternative.[4][5][6]
-
-
Inappropriate Solvent Selection: The solubility of TCC varies significantly across different organic solvents.
-
Acetone has been shown to be an effective solvent for PLE of TCC from solid samples.[1]
-
Acetonitrile (B52724) is also commonly used, particularly in QuEChERS and liquid-liquid extraction methods.[5][7][8]
-
Studies have shown that TCC solubility is highest in acetone, followed by ethyl acetate, methanol, and acetonitrile.[9][10]
-
-
Matrix Effects: Complex matrices like biosolids can interfere with the extraction and analysis, leading to ion suppression or enhancement in LC-MS/MS analysis.[11][12][13][14]
-
Improved Cleanup: Incorporate a robust cleanup step in your protocol. Dispersive SPE (d-SPE) with sorbents like PSA (primary secondary amine) and C18 can help remove interfering compounds.
-
Dilution: Diluting the final extract can mitigate matrix effects, although this may impact detection limits.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as your samples.
-
Q2: What is the optimal pH for extracting this compound?
A2: The pH of the sample can influence the extraction efficiency of TCC. However, for TCC, the impact of pH within a typical environmental range (pH 5-9) is not considered to be a major factor affecting its solubility.[15][16] Some studies have reported maintaining a pH range of 6-9 for the extraction of TCC and TCS to ensure their hydrophobicity and prevent potential degradation at elevated pH.[17] It is generally recommended to work with the natural pH of your sample unless you have specific reasons to adjust it.
Q3: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?
A3: Matrix effects are a significant challenge in the analysis of TCC in complex samples. Here are several strategies to minimize their impact:
-
Effective Sample Cleanup: The most crucial step is to remove as many matrix components as possible before analysis.
-
Solid-Phase Extraction (SPE): Use of selective sorbents like Oasis HLB or molecularly imprinted polymers (MIPs) can significantly clean up the extract.[3][18]
-
Dispersive SPE (d-SPE) in QuEChERS: Employing a combination of sorbents such as PSA, C18, and graphitized carbon black (GCB) can remove different types of interferences.[19][20]
-
-
Chromatographic Separation: Optimize your liquid chromatography method to separate TCC and its internal standard from co-eluting matrix components.
-
Using a high-resolution column and a suitable gradient elution can improve separation.
-
-
Use of an Isotope-Labeled Internal Standard: this compound is the ideal internal standard as it co-elutes with the native TCC and experiences similar matrix effects, thus providing accurate quantification.[1][7][21]
-
Matrix-Matched Standards: As mentioned previously, preparing your calibration standards in a blank matrix extract helps to compensate for any remaining matrix effects.
Q4: Are there any alternative extraction methods to PLE or SPE for this compound?
A4: Yes, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and effective alternative for the extraction of pesticides and other organic contaminants from various matrices, including environmental samples.[4][5][6] The general steps involve:
-
Extraction: Shaking the sample with a solvent (typically acetonitrile) and salts (e.g., magnesium sulfate, sodium chloride).
-
Cleanup (d-SPE): Taking an aliquot of the supernatant and mixing it with a combination of sorbents to remove interferences.
This method is known for its high throughput and reduced solvent consumption.
Quantitative Data Summary
The following tables summarize the recovery data for Triclocarban (TCC) and its isotopically labeled internal standard from various studies and extraction methods.
Table 1: Recovery of Triclocarban (TCC) and this compound using Pressurized Liquid Extraction (PLE)
| Matrix | Analyte | Spiked Concentration | Recovery (%) | Reference |
| Soil | TCC & TCC-13C6 | 50 and 300 ng/g | >95 | [1] |
| Biosolid | TCC & TCC-13C6 | 500, 5000, and 10,000 ng/g | >95 | [1] |
| Sludge | TCC | Not Specified | 98.3 +/- 5 | [3] |
Table 2: Recovery of Triclocarban (TCC) using Solid-Phase Extraction (SPE) and QuEChERS
| Matrix | Extraction Method | Sorbent | Recovery (%) | Reference |
| Soil | MISPE | MIP | 83.1 | [3] |
| Biosolid | MISPE | MIP | 82.0 | [3] |
| Deionized Water | SPME | - | 97 - 107 | [22] |
| River Water | SPME | - | 99 - 110 | [22] |
| Persimmon | QuEChERS | PSA with MgSO4 | 89.2 - 103.1 | [6] |
Experimental Protocols
This section provides detailed methodologies for key extraction techniques.
Protocol 1: Pressurized Liquid Extraction (PLE) for Soil and Biosolid Samples
This protocol is adapted from a method demonstrating high recovery of TCC.[1]
-
Sample Preparation:
-
For soil, air-dry and sieve the sample.
-
For biosolids, oven-dry the sample.
-
-
Cell Loading:
-
Place a glass fiber filter at the outlet of an 11 mL stainless steel extraction cell.
-
Mix 5 g of the prepared soil sample or 0.2 g of the prepared biosolid sample with Ottawa sand and load it into the cell.
-
Spike the sample with a known amount of this compound internal standard (e.g., 20 ng).[1]
-
-
PLE Extraction:
-
Solvent: Acetone
-
Temperature: 100 °C
-
Pressure: 1500 psi
-
Static Time: 5 min
-
Flush Volume: 100%
-
Cycles: 1
-
-
Extract Concentration and Reconstitution:
-
Collect the extract and concentrate it to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., methanol/water).
-
Protocol 2: QuEChERS Method for Environmental Samples
This is a general protocol for the QuEChERS method which can be adapted for various solid matrices.
-
Sample Preparation:
-
Homogenize the sample.
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at >3000 rpm for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing a d-SPE cleanup mixture (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned-up supernatant for LC-MS/MS analysis. The extract may need to be diluted with a suitable solvent.
-
Visualizations
The following diagrams illustrate the experimental workflows for the described extraction methods.
References
- 1. sludgenews.org [sludgenews.org]
- 2. Analysis of triclosan and triclocarban in soil and biosolids using molecularly imprinted solid phase extraction coupled with HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. QuEChERS sample preparation for the determination of pesticides and other organic residues in environmental matrices: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination of QuEChERS and DLLME for GC-MS determination of pesticide residues in orange samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Pesticide Residues by QuEChERS Method and LC-MS/MS for a New Extrapolation of Maximum Residue Levels in Persimmon Minor Crop - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Persistence of Triclocarban and Triclosan in Soils after Land Application of Biosolids and Bioaccumulation in Eisenia foetida - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extraction of 3,4,4′-Trichlorocarbanilide from Rat Fecal Samples for Determination by High Pressure Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. redalyc.org [redalyc.org]
- 10. SOLUTION THERMODYNAMICS OF TRICLOSAN AND TRICLOCARBAN IN SOME VOLATILE ORGANIC SOLVENTS [scielo.org.co]
- 11. Matrix effects and selectivity issues in LC-MS-MS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. mdpi.com [mdpi.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.vilniustech.lt [journals.vilniustech.lt]
- 16. researchgate.net [researchgate.net]
- 17. Occurrence and Fate of Triclosan and Triclocarban in Selected Wastewater Systems across Durban Metropolis, KwaZulu-Natal, South Africa [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Analysis of triclocarban in aquatic samples by liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Simultaneous determination of triclosan, triclocarban, and transformation products of triclocarban in aqueous samples using solid-phase micro-extraction-HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with co-eluting interferences in Triclocarban-13C6 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Triclocarban-13C6 analysis. The following information is designed to help you address common challenges, particularly those related to co-eluting interferences.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of Triclocarban (B27905) (TCC) and its isotope-labeled internal standard, this compound.
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing or Asymmetry | Chromatographic Issues: Suboptimal mobile phase, column degradation, or inappropriate flow rate. | - Optimize Mobile Phase: Ensure the pH and organic modifier concentration are ideal for TCC. The addition of 10 mM acetic acid to the mobile phase has been shown to improve sensitivity and selectivity.[1] - Column Check: Use a C18 column for good separation and ensure it is not voided or contaminated.[1] - Flow Rate Adjustment: Optimize the flow rate to ensure adequate separation and peak shape. |
| Matrix Effects: Co-eluting matrix components interacting with the analyte.[2] | - Enhance Sample Cleanup: Employ robust sample preparation techniques like Solid-Phase Extraction (SPE) to remove interfering compounds.[3][4] - Gradient Elution: Implement a gradient elution program to better separate TCC from matrix interferences.[1] | |
| Poor Signal-to-Noise Ratio | Low Analyte Concentration: Insufficient amount of TCC in the sample. | - Sample Pre-concentration: Use SPE to concentrate the analyte before LC-MS/MS analysis.[3][5] |
| Ion Suppression: Co-eluting compounds suppressing the ionization of TCC in the mass spectrometer.[3][6] | - Isotope Dilution: Utilize this compound as an internal standard to compensate for signal suppression.[7][8] - Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract to mimic the sample composition.[8] - Chromatographic Separation: Improve the separation of TCC from interfering compounds by optimizing the LC method.[9] | |
| Inconsistent Results / Poor Reproducibility | Sample Inhomogeneity: Non-uniform distribution of TCC in solid samples. | - Thorough Homogenization: Ensure solid samples are well-homogenized before extraction. |
| Variable Extraction Recovery: Inconsistent performance of the sample preparation method. | - Automated SPE: Use an automated SPE system for consistent extraction. - Internal Standard Addition: Add this compound early in the sample preparation process to correct for variability. | |
| Presence of Unexpected Peaks | Co-contaminants: Presence of structurally related compounds. | - High-Resolution Mass Spectrometry: Use high-resolution MS to identify the chemical formula of the unknown peak. - Reference Standards: Analyze standards of potential impurities, such as 4,4'-dichlorocarbanilide (DCC) and 3,3',4,4'-tetrachlorocarbanilide (TetraCC), which can be present in technical grade TCC.[10] |
| Co-occurrence of Other Antimicrobials: Triclosan (B1682465) (TCS) is frequently found alongside TCC.[11] | - Multi-analyte Method: Develop or use a method capable of separating and detecting both TCC and TCS. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective analytical technique for this compound analysis?
A1: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of Triclocarban and its isotopically labeled internal standard, this compound.[5][7] This technique offers high sensitivity and selectivity, allowing for detection at trace levels in complex matrices.[1][3]
Q2: How can I minimize matrix effects in my analysis?
A2: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis.[2][6][12] The most effective way to mitigate these effects is by using an isotope-labeled internal standard like this compound.[7][8] Other strategies include:
-
Optimizing Sample Preparation: Employing techniques like Solid-Phase Extraction (SPE) or Pressurized Liquid Extraction (PLE) followed by SPE for solid samples helps in removing interfering matrix components.[7]
-
Chromatographic Separation: Modifying the LC gradient, column chemistry, or mobile phase can separate the analyte from co-eluting interferences.[9]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, but this may compromise the limit of detection.[6][9]
-
Matrix-Matched Calibration: Preparing calibration standards in a similar matrix as the samples can help to compensate for matrix effects.[8]
Q3: What are some common co-eluting interferences for Triclocarban?
A3: Common co-eluting interferences can come from the sample matrix itself, such as endogenous compounds in biological samples or organic matter in environmental samples. Additionally, other structurally similar compounds or contaminants can co-elute. For instance, technical grade Triclocarban may contain impurities like 4,4'-dichlorocarbanilide (DCC) and 3,3',4,4'-tetrachlorocarbanilide (TetraCC).[10] Another frequently co-occurring antimicrobial is Triclosan (TCS).[11]
Q4: What are the recommended mass transitions for Triclocarban and this compound?
A4: For accurate quantification using tandem mass spectrometry, specific precursor and product ion transitions should be monitored. Based on published literature, a common transition for Triclocarban (TCC) is m/z 313 > 160, and for its 13C6-labeled internal standard (TCC-13C6), the transition is m/z 319 > 160.[8] It is always recommended to optimize these transitions on your specific instrument.
Experimental Protocols
Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction of Triclocarban from aqueous samples.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 60 mg) with 4 mL of methanol (B129727) followed by 4 mL of deionized water at the sample's natural pH.[3]
-
Sample Loading: Load the aqueous sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a suitable solvent to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 4 mL of methanol.[3]
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting conditions for the analysis of Triclocarban. Optimization will be required for your specific instrument and application.
-
LC Column: C18 analytical column (e.g., 3.0 mm I.D. x 100 mm L., 3 µm).[5]
-
Mobile Phase A: 5 mM ammonium (B1175870) formate (B1220265) in water.[5]
-
Mobile Phase B: Methanol.[5]
-
Gradient: A gradient program starting with a higher percentage of mobile phase A and increasing the percentage of mobile phase B over time is typically used. For example, 70% B held for 5.5 min, then ramped to 100% B.[5]
-
Flow Rate: 0.5 mL/min.[5]
-
Injection Volume: A large volume injection can enhance throughput and trapping efficiency.[5]
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[1]
-
MS/MS Transitions:
Visualizations
Caption: Troubleshooting workflow for Triclocarban analysis.
References
- 1. Analysis of triclocarban in aquatic samples by liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of parabens, triclosan and triclocarban in water by liquid chromatography/electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. shimadzu.com [shimadzu.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. sludgenews.org [sludgenews.org]
- 9. mdpi.com [mdpi.com]
- 10. Detection of triclocarban and two co-contaminating chlorocarbanilides in US aquatic environments using isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Co-occurrence of triclocarban and triclosan in U.S. water resources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Matrix effects and selectivity issues in LC-MS-MS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Mass spectrometer source cleaning for Triclocarban-13C6 analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Triclocarban-13C6 analysis by mass spectrometry. Find answers to frequently asked questions and detailed protocols for resolving common issues related to ion source contamination and signal instability.
Frequently Asked Questions (FAQs)
Q1: What are the typical symptoms of a mass spectrometer ion source contaminated with this compound?
A1: A contaminated ion source can manifest in several ways during analysis. Key symptoms include a progressive or abrupt decrease in signal intensity for your analyte, an increase in background noise, and poor peak shapes. You may also observe a higher-than-normal electron multiplier voltage during auto-tuning, which indicates the detector is working harder to achieve a stable signal, often due to a dirty source. If you are experiencing any of these issues, it is prudent to investigate for potential ion source contamination.
Q2: How can I confirm that the observed signal loss is due to ion source contamination and not another issue?
A2: To isolate the problem to the ion source, you can perform a systematic check. First, run a system suitability test with a known standard to ensure the instrument is performing within specifications. If the standard also shows a low signal, the issue is likely with the instrument. To further pinpoint the source, you can perform an infusion analysis of your tuning solution. A significant drop in sensitivity during this test strongly suggests that the mass spectrometer, and most likely the ion source, is contaminated. This helps to differentiate the problem from issues with your LC method, mobile phases, or the sample itself.
Q3: Why is this compound a particularly challenging contaminant to remove from a mass spectrometer source?
A3: Triclocarban (TCC) is a persistent organic pollutant (POP) with low volatility and a tendency to adhere to surfaces. Its polychlorinated structure contributes to its stability and persistence in the environment and, by extension, within your instrument. These properties can make it difficult to remove from the ion source components with standard cleaning procedures, leading to lingering background signals and ion suppression effects that can compromise your data.
Q4: What are the best practices to prevent ion source contamination when analyzing this compound?
A4: Preventing contamination is always preferable to cleaning. To minimize the risk of contaminating your ion source, consider the following best practices:
-
Implement a robust sample cleanup procedure: Utilize techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove as much of the sample matrix as possible before injection.
-
Use a divert valve: Program a divert valve to direct the flow to waste during the initial and final portions of your chromatographic run, ensuring that only the analyte peak enters the mass spectrometer.
-
Optimize your chromatography: Develop a chromatographic method that provides good separation of this compound from potentially interfering matrix components.
-
Regularly flush the system: After a sequence of samples, flush the LC system and the ion source with a strong solvent to remove any residual contaminants.
Troubleshooting and Cleaning Protocols
Troubleshooting Workflow for Signal Loss
If you are experiencing a loss of signal during your this compound analysis, follow this logical troubleshooting workflow to identify and resolve the issue.
Detailed Ion Source Cleaning Protocol for this compound Contamination
This protocol is designed for the thorough cleaning of a mass spectrometer ion source contaminated with this compound. It combines mechanical cleaning with a series of solvent washes optimized for the solubility of Triclocarban.
Materials:
-
Powder-free gloves
-
Lint-free cloths and cotton swabs
-
Aluminum oxide abrasive powder (600 grit)
-
Beakers
-
Ultrasonic bath
-
Drying oven
-
Forceps
-
Tool kit for ion source disassembly/reassembly (specific to your instrument)
-
High-purity solvents:
-
Deionized water
-
Acetone (HPLC-grade or higher)
-
Methanol (B129727) (HPLC-grade or higher)
-
Hexane (HPLC-grade or higher)
-
Procedure:
-
Disassembly:
-
Follow the manufacturer's instructions to safely vent the mass spectrometer and remove the ion source.
-
Carefully disassemble the ion source components, taking note of the order and orientation of each part. It is advisable to take pictures at each step for reference during reassembly.
-
Separate the metal components from any ceramic insulators or polymeric parts (e.g., Vespel).
-
-
Abrasive Cleaning (Metal Parts Only):
-
Create a slurry of the aluminum oxide abrasive powder with methanol or deionized water.[1]
-
Using a cotton swab, apply the slurry to the surfaces of the metal ion source components, paying close attention to areas with visible discoloration.[1]
-
Gently polish the surfaces until the contamination is removed and the metal appears clean.
-
Thoroughly rinse the parts with deionized water to remove all traces of the abrasive slurry.
-
-
Solvent Cleaning and Sonication (All Parts):
-
Place the cleaned metal parts and the ceramic insulators in separate beakers.
-
Perform a sequential solvent wash in an ultrasonic bath. For each solvent, sonicate the parts for 10-15 minutes. The recommended solvent sequence is as follows:
-
| Step | Solvent | Purpose |
| 1 | Deionized Water | To remove any residual abrasive particles and water-soluble contaminants. |
| 2 | Acetone | To dissolve Triclocarban and other organic residues. Acetone is a good solvent for Triclocarban.[2][3] |
| 3 | Methanol | To remove a broad range of organic contaminants.[1] |
| 4 | Hexane | To remove non-polar contaminants. |
-
Drying and Reassembly:
-
After the final solvent wash, place the metal and ceramic parts in a drying oven at 100-150°C for at least 15 minutes to remove any residual solvents.[1]
-
Allow the parts to cool to room temperature.
-
Wearing powder-free gloves, carefully reassemble the ion source, using your notes and pictures as a guide.
-
Reinstall the ion source into the mass spectrometer according to the manufacturer's instructions.
-
-
System Pump Down and Bakeout:
-
Pump down the mass spectrometer and allow sufficient time for the system to reach a stable vacuum.
-
Perform a system bakeout as recommended by your instrument manufacturer to remove any remaining volatile contaminants.
-
-
Performance Verification:
-
After the system has cooled and stabilized, perform an auto-tune and a system suitability test to confirm that the instrument's performance has been restored.
-
By following these troubleshooting and cleaning procedures, you can effectively address ion source contamination from this compound and maintain the optimal performance of your mass spectrometer for reliable and accurate analysis.
References
Minimizing contamination in Triclocarban-13C6 trace analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination during the trace analysis of Triclocarban-13C6.
Troubleshooting Guides
Contamination in trace analysis can manifest in various ways, from inconsistent results to high background signals. This section provides a systematic approach to identifying and mitigating common issues.
Issue 1: High Background or Blank Contamination of Triclocarban (B27905) (TCC) or this compound
Symptoms:
-
Significant peak observed in blank injections (solvent, reagent blank, or method blank).
-
Elevated baseline in all chromatograms.
-
Inability to achieve the desired limit of detection (LOD) or limit of quantitation (LOQ).
Possible Causes and Solutions:
| Potential Source | Troubleshooting Steps | Corrective Actions |
| Laboratory Environment | 1. Wipe laboratory surfaces (benchtops, fume hoods) with swabs moistened with LC-MS grade methanol (B129727) or isopropanol. Analyze the swabs for TCC. 2. Place open petri dishes containing a suitable sorbent in various lab locations to trap airborne particulates. Analyze the sorbent. | 1. Implement a strict daily and weekly cleaning schedule for all laboratory surfaces. 2. Dedicate a specific, enclosed area for the preparation of standards and samples for TCC analysis. 3. Prohibit the use of personal care products containing TCC (e.g., certain antibacterial soaps, deodorants) by laboratory personnel performing the analysis.[1][2][3] |
| Reagents and Solvents | 1. Inject each solvent (water, methanol, acetonitrile (B52724), etc.) used in the sample preparation and LC-MS analysis individually. 2. Prepare fresh mobile phases using solvents from a new, unopened bottle. | 1. Purchase the highest purity solvents available (LC-MS or trace metal grade). 2. Filter all aqueous mobile phases before use. 3. Dedicate bottles of solvents specifically for TCC trace analysis. |
| Glassware and Plasticware | 1. Fill representative glassware (beakers, volumetric flasks) and plasticware (pipette tips, autosampler vials) with mobile phase, let it stand, and then inject the solvent. | 1. Implement a rigorous glassware cleaning protocol (see Experimental Protocols section). 2. Whenever possible, use new, disposable plasticware that has been pre-screened for TCC contamination. 3. Avoid using polycarbonate containers, as they can be a source of leachable contaminants. |
| LC-MS System | 1. Perform a series of blank injections. If the background decreases with each injection, carryover is likely. 2. Systematically bypass components (e.g., inject directly onto the column) to isolate the source of contamination. | 1. Clean the injection port, needle, and sample loop with a strong solvent (e.g., isopropanol:water, 75:25 v/v). 2. Flush the entire LC system with a strong solvent. 3. If contamination persists, clean the mass spectrometer's ion source. |
Issue 2: Ghost Peaks and Carryover
Symptoms:
-
A peak corresponding to TCC or this compound appears in a blank injection immediately following a high-concentration sample or standard.
-
Peak area of the analyte in sequential blank injections decreases over time.
Possible Causes and Solutions:
| Potential Source | Troubleshooting Steps | Corrective Actions |
| Autosampler | 1. Inject a blank after a high concentration standard. If a ghost peak is present, the autosampler is a likely source. | 1. Optimize the needle wash procedure. Use a wash solvent that is stronger than the mobile phase (e.g., a higher percentage of organic solvent). 2. Increase the volume of the needle wash. 3. If possible, use multiple wash solvents. |
| LC Column | 1. Inject a blank after a high concentration standard. If the ghost peak has a broader shape than the standard peak, it may indicate slow elution from the column. | 1. Increase the duration of the high organic mobile phase at the end of the gradient to ensure all analytes are eluted. 2. If the problem persists, flush the column with a strong solvent. For a C18 column, this could be 100% acetonitrile or isopropanol.[4] |
| Sample Matrix | 1. Analyze a matrix blank (a sample of the same matrix type without the analyte). If ghost peaks are present, they may be due to matrix components. | 1. Improve the sample cleanup procedure. This may involve using a different solid-phase extraction (SPE) sorbent or adding a liquid-liquid extraction step. Molecularly imprinted polymers (MIPs) can offer high selectivity for TCC.[5][6] |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of Triclocarban contamination in a laboratory setting?
A1: The most significant source of Triclocarban (TCC) contamination is its widespread use in personal care products, particularly antibacterial soaps and deodorants.[1][3] Laboratory personnel who use these products can inadvertently introduce TCC into the lab environment through direct contact with surfaces or shedding of skin particles. Other potential sources include contaminated laboratory consumables (e.g., plasticware), solvents, and reagents.
Q2: Can the this compound internal standard be a source of contamination?
A2: Yes. While less common, cross-contamination of the this compound internal standard can occur, especially in an autosampler after the injection of a high-concentration standard. It is crucial to have a robust needle wash procedure and to run blank injections after high-concentration samples to check for carryover. Proper handling and storage of the internal standard stock and working solutions are also essential to prevent contamination.
Q3: What is the best way to clean glassware for Triclocarban trace analysis?
A3: A multi-step cleaning process is recommended. Start by washing with a laboratory-grade, phosphate-free detergent and hot water.[7] Rinse thoroughly with tap water, followed by several rinses with deionized water. For trace analysis, it is advisable to then perform an acid rinse by soaking the glassware in a dilute acid solution (e.g., 5-10% nitric acid or hydrochloric acid) for several hours, followed by copious rinsing with deionized water.[8] Finally, a rinse with high-purity solvent (e.g., methanol or acetone) can help remove any remaining organic residues.[7]
Q4: How can I prevent carryover in my LC-MS/MS system?
A4: To prevent carryover, always inject a blank after a high-concentration sample or at the end of a sequence. Optimize your autosampler's needle wash by using a solvent that is stronger than your mobile phase and increasing the wash volume. Ensure your chromatographic gradient is sufficient to elute all analytes from the column during each run.
Q5: My blank samples are clean, but I still see sporadic TCC peaks in my real samples. What could be the cause?
A5: This could be due to sample-to-sample contamination during the preparation steps. Ensure that you are using fresh pipette tips for each sample and standard.[9][10][11] Work in a clean, dedicated area for sample preparation. If you are using a multi-channel pipette, be cautious about aerosol formation that could cross-contaminate adjacent wells in a microplate. Also, consider the possibility of contamination from the sample collection containers themselves.
Experimental Protocols
Detailed Glassware Cleaning Protocol for Trace Analysis
-
Initial Wash: Immediately after use, rinse glassware with the appropriate solvent to remove the bulk of the residue.
-
Detergent Wash: Wash with a laboratory-grade, phosphate-free detergent in hot water. Use a suitable brush to scrub all surfaces.
-
Tap Water Rinse: Rinse thoroughly with hot tap water at least three times.
-
Deionized Water Rinse: Rinse with high-purity deionized water at least three to five times.
-
Acid Soak (Optional but Recommended): Soak the glassware in a 5-10% (v/v) solution of nitric acid or hydrochloric acid for a minimum of 4 hours, or overnight.
-
Final Deionized Water Rinse: After the acid soak, rinse the glassware extensively with deionized water (at least 5-7 times) to ensure all acid is removed.
-
Solvent Rinse: Rinse with a high-purity solvent such as methanol or acetone (B3395972) to remove any remaining organic residues and to aid in drying.
-
Drying: Air dry in a clean environment, covered with aluminum foil, or dry in an oven at a temperature appropriate for the glassware type. Do not wipe dry with paper towels, as this can introduce contamination.
Optimized Solid-Phase Extraction (SPE) for Triclocarban in Water
This protocol is a general guideline and may need to be optimized for specific water matrices.
-
SPE Cartridge: C18, 500 mg, 6 mL
-
Sample Pre-treatment: Acidify the water sample (e.g., 1 L) to pH < 2 with sulfuric or hydrochloric acid. Add the this compound internal standard.
-
Cartridge Conditioning:
-
Wash the cartridge with 10 mL of methanol.
-
Equilibrate the cartridge with 10 mL of deionized water, ensuring the sorbent does not go dry.
-
-
Sample Loading: Load the pre-treated sample onto the cartridge at a flow rate of approximately 10-15 mL/min.
-
Washing: Wash the cartridge with 10 mL of deionized water to remove interfering salts and polar compounds.
-
Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for at least 30 minutes to remove residual water.
-
Elution: Elute the analytes with two 5 mL aliquots of a suitable organic solvent, such as methanol or a mixture of acetone and n-hexane.[12]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase for LC-MS/MS analysis.
Expected Performance: With an optimized SPE protocol, recoveries for Triclocarban and this compound are typically in the range of 85-110%, with relative standard deviations (RSDs) below 15%.[13][14]
Visualizations
Caption: Troubleshooting workflow for identifying sources of contamination.
References
- 1. biomonitoring.ca.gov [biomonitoring.ca.gov]
- 2. The Florence Statement on Triclosan and Triclocarban - PMC [pmc.ncbi.nlm.nih.gov]
- 3. health.state.mn.us [health.state.mn.us]
- 4. sludgenews.org [sludgenews.org]
- 5. Analysis of triclosan and triclocarban in soil and biosolids using molecularly imprinted solid phase extraction coupled with HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cleaning Laboratory Glassware [sigmaaldrich.com]
- 8. How To [chem.rochester.edu]
- 9. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 10. biomedgrid.com [biomedgrid.com]
- 11. researchgate.net [researchgate.net]
- 12. weber.hu [weber.hu]
- 13. Simultaneous determination of triclosan, triclocarban, and transformation products of triclocarban in aqueous samples using solid-phase micro-extraction-HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Enhancing the Limit of Detection for Triclocarban-13C6
Welcome to the Technical Support Center for the analysis of Triclocarban-13C6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis. Our goal is to help you enhance the signal and improve the reliability of your detection methods for this compound, a crucial internal standard for the accurate quantification of Triclocarban (B27905) (TCC).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in analytical methods?
A1: this compound (TCC-13C6) serves as a stable isotope-labeled (SIL) internal standard in mass spectrometry-based assays.[1] Because it is chemically identical to Triclocarban but has a different mass, it can be distinguished by the detector.[2] This allows it to mirror the behavior of the native analyte throughout sample preparation and analysis, compensating for variations in extraction efficiency, matrix effects, and instrument response to ensure accurate quantification.[2][3]
Q2: Which analytical technique is most sensitive for the detection of Triclocarban and its internal standard?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely considered the most sensitive and selective method for determining TCC and TCC-13C6 in various samples, with detection limits in the low nanogram per liter (ng/L) or nanogram per gram (ng/g) range.[3][4]
Q3: How can matrix effects interfere with the detection of this compound?
A3: Matrix effects, which can cause ion suppression or enhancement in the mass spectrometer, are a common challenge in LC-MS/MS analysis.[3] These effects can lead to poor data quality and inaccurate quantification. The most effective way to mitigate these interferences is through the use of an isotope-labeled internal standard like TCC-13C6 and thorough sample cleanup.[3] Preparing calibration standards in a blank matrix extract (matrix-matched calibration) can also help to compensate for these effects.[5]
Q4: What are the key factors to consider when selecting a stable isotope-labeled internal standard?
A4: When selecting a SIL internal standard, four key factors should be considered: a low level of contamination with the unlabeled molecule, a sufficient number of isotopic labels to avoid mass overlap, a high degree of isotopic enrichment, and stability of the labels.[2]
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the analysis of this compound.
Issue 1: Low Signal Intensity or Poor Signal-to-Noise Ratio for TCC-13C6
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Suboptimal Mass Spectrometry Parameters | Optimize MS parameters such as capillary voltage, cone voltage, nebulizer pressure, and collision energy to maximize the signal for TCC-13C6.[6][7] |
| Inefficient Ionization | Ensure the mobile phase composition and pH are suitable for the ionization of TCC. Electrospray ionization (ESI) in negative mode is commonly used.[4] The addition of modifiers like acetic acid to the mobile phase can sometimes enhance sensitivity.[4] |
| Insufficient Sample Cleanup | Complex sample matrices can cause ion suppression. Enhance sample cleanup procedures using techniques like solid-phase extraction (SPE) to remove interfering substances.[3][8] |
| Low Concentration of Internal Standard | While a low concentration is desirable for mimicking the analyte, ensure the concentration of TCC-13C6 is sufficient to produce a robust signal well above the instrument's noise level. |
| Degradation of the Internal Standard | Verify the stability of your TCC-13C6 stock and working solutions. Store them properly, protected from light and at the recommended temperature.[5] |
Issue 2: High Variability in TCC-13C6 Signal Across a Batch of Samples
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure uniform and precise execution of the sample preparation steps, including extraction and cleanup, for all samples.[9] |
| Variable Matrix Effects | If matrix composition varies significantly between samples, it can lead to inconsistent ion suppression or enhancement. Improve sample cleanup to minimize these variations.[10] |
| Instrument Instability | Check for fluctuations in the LC flow rate, temperature, and MS source conditions. Run a system suitability test to confirm instrument performance.[11] |
| Adsorption to Labware | TCC-13C6 may adsorb to the surfaces of plastic tubes or pipette tips. Use low-adsorption labware or add a small amount of an organic solvent or surfactant to the sample to reduce non-specific binding.[1] |
Issue 3: Poor Recovery of TCC-13C6 During Sample Preparation
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Suboptimal Extraction Conditions | Optimize the extraction solvent, pH, and extraction time to ensure efficient recovery of TCC-13C6 from the sample matrix. Pressurized liquid extraction (PLE) can be effective for solid samples.[3][5] |
| Inefficient Elution from SPE Cartridge | Ensure the elution solvent is strong enough and the volume is sufficient to completely elute TCC-13C6 from the SPE sorbent.[1] |
| Analyte-Internal Standard Differences in Complex Matrices | Although chemically similar, extreme matrix conditions could potentially lead to slight differences in the behavior of the analyte and the internal standard. Ensure the chosen extraction and cleanup methods are robust for both compounds.[1] |
Experimental Protocols
Protocol 1: Sample Preparation for TCC-13C6 Analysis in Aqueous Samples using SPE
This protocol outlines a general procedure for the solid-phase extraction (SPE) of Triclocarban and its internal standard from water samples.
-
Sample Pre-treatment:
-
Filter the water sample through a glass fiber filter to remove suspended particles.
-
Spike the filtered sample with a known concentration of TCC-13C6 working solution.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing methanol (B129727) followed by deionized water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a controlled flow rate.
-
-
Washing:
-
Wash the cartridge with deionized water to remove hydrophilic interferences.
-
-
Elution:
-
Elute the retained TCC and TCC-13C6 from the cartridge using an appropriate organic solvent such as acetonitrile (B52724) or methanol.
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a starting point for developing an LC-MS/MS method for the analysis of TCC-13C6.
Liquid Chromatography (LC) Parameters
| Parameter | Suggested Condition |
| Column | C18 reversed-phase column |
| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate[4][12] |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Optimized to achieve good separation of TCC from matrix interferences |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 30 - 40 °C |
Mass Spectrometry (MS) Parameters
| Parameter | Suggested Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[4] |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 450 °C |
| Gas Flows | Optimize Cone Gas and Desolvation Gas flows for your instrument |
| MRM Transitions | Monitor specific precursor-to-product ion transitions for TCC and TCC-13C6 |
Visualizations
Caption: Experimental workflow for TCC-13C6 analysis.
Caption: Troubleshooting logic for low TCC-13C6 signal.
References
- 1. benchchem.com [benchchem.com]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of triclocarban in aquatic samples by liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sludgenews.org [sludgenews.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimal matrix identification of parabens, triclosan and triclocarban for biomonitoring: Comparative analysis in urine, whole blood, serum, and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. zefsci.com [zefsci.com]
- 12. Electrochemistry-Mass Spectrometry Unveils the Formation of Reactive Triclocarban Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Analytical Methods: A Comparative Guide to Using Triclocarban-13C6
The accurate quantification of triclocarban (B27905) (TCC), a widely used antimicrobial agent, in various environmental and biological matrices is crucial for assessing its potential impact. This guide provides a comparative overview of analytical methodologies, with a focus on the validation of methods employing Triclocarban-13C6 as an internal standard. The use of an isotope-labeled internal standard is a key strategy for achieving high accuracy and precision, particularly in complex sample types.
The Gold Standard: Isotope Dilution Mass Spectrometry
This compound is a stable isotope-labeled version of TCC, where six carbon atoms in one of the phenyl rings are replaced with the heavier carbon-13 isotope.[1] This subtle change in mass allows it to be distinguished from the native TCC by a mass spectrometer, while ensuring its chemical and physical behavior is nearly identical during sample preparation and analysis. This makes it an ideal internal standard for isotope dilution analysis, a technique that significantly improves the accuracy of quantification.[2][3]
The primary advantage of using this compound is its ability to compensate for variations in the analytical process, such as inconsistencies in sample extraction, injection volume, and matrix effects, which can suppress or enhance the instrument's response.[3] By adding a known amount of this compound to the sample at the beginning of the workflow, the ratio of the native analyte to the labeled standard can be used for precise quantification, regardless of sample loss or signal fluctuation.[3][4]
Quantitative Performance: A Comparative Overview
The following tables summarize the performance of analytical methods using this compound for the quantification of TCC in various matrices. These methods consistently demonstrate high sensitivity and recovery.
Table 1: Method Performance in Environmental Samples
| Matrix | Method | Internal Standard | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Sludge/Biosolids | LC-ESI-MS/MS | This compound | 0.2 ng/g | 98.3 ± 5 | [5] |
| Sludge/Biosolids | LC-MS/MS | This compound | 0.05 ng/g | >95 | [4] |
| River Water | LC-ESI-MS/MS | This compound | 0.9 ng/L (LOD) | - | [6] |
| Aquatic Samples | LC-ESI/MS | Stable Isotopes of TCC | 3 - 50 ng/L (MDL) | - | [7] |
| Foodstuffs | UHPLC-MS/MS | - | 0.01-0.02 µg/kg | 70.1-92.8 | [8] |
Table 2: Method Performance in Biological Samples
| Matrix | Method | Internal Standard | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Human Nails | UPLC-ESI-MS/MS | Isotopic Dilution | 0.2 µg/kg | 98.1 - 106.3 | [9] |
| Whole Blood | Online-SPE-LC-MS | - | - | - | [10] |
Experimental Protocols: A Step-by-Step Guide
The following protocols outline the key steps in the analytical workflow for TCC quantification using this compound.
Sample Preparation and Extraction
The goal of this stage is to efficiently extract TCC and the internal standard from the sample matrix.
-
Pressurized Liquid Extraction (PLE): This is a common technique for solid samples like sludge and soil.[4][5][11]
-
Mix the sample (e.g., 0.2 g of biosolids or 5 g of soil) with a dispersing agent like Ottawa sand.[4]
-
Spike the sample with a known amount of this compound solution (e.g., 20 ng).[4]
-
Place the mixture in a stainless steel extraction cell.[4]
-
Extract with a solvent such as acetone (B3395972) at an elevated temperature and pressure (e.g., 100°C and 1500 psi).[4]
-
-
Solvent Extraction: A simpler method for some matrices.
-
Liquid-Liquid Extraction: Used for liquid samples.
Sample Clean-up
This step is crucial for removing interfering substances from the sample extract that could affect the LC-MS/MS analysis.
-
Solid Phase Extraction (SPE): A widely used technique for sample clean-up.[5][11]
-
Pre-condition an SPE cartridge (e.g., Oasis HLB) with the appropriate solvents (e.g., acetone, methanol, and reagent water).[11]
-
Load the sample extract onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the concentrated analytes (TCC and this compound) with an organic solvent mixture.[11]
-
Analytical Quantification
The final determination of TCC concentration is performed using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[11]
-
Liquid Chromatography (LC):
-
Column: A C18 analytical column is commonly used to separate TCC from other compounds in the extract.[7][12]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water, often with an additive like acetic acid to improve ionization, is used for elution.[12][13] Elution can be isocratic (constant mobile phase composition) or gradient (changing mobile phase composition).[13]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative mode is typically employed for TCC analysis.[7][11]
-
Detection: The mass spectrometer is set to monitor specific precursor and product ion transitions for both TCC and this compound (Multiple Reaction Monitoring - MRM).[4] This highly selective detection method ensures that only the compounds of interest are quantified.
-
Visualizing the Workflow
The following diagrams illustrate the key experimental workflows.
Caption: General workflow for the analysis of Triclocarban using this compound.
Caption: Logical relationship of isotope dilution analysis for Triclocarban.
References
- 1. Triclocarban (3,4,4â²-trichlorocarbanilide) (4â²-chlorophenyl-¹³Câ, 99%) 100 µg/mL in acetonitrile- Cambridge Isotope Laboratories, CLM-7286-1.2 [isotope.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nebiolab.com [nebiolab.com]
- 4. sludgenews.org [sludgenews.org]
- 5. researchgate.net [researchgate.net]
- 6. Detection of triclocarban and two co-contaminating chlorocarbanilides in US aquatic environments using isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of triclocarban in aquatic samples by liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Immunoaffinity Purification Method for the Simultaneous Analysis of Triclocarban and Triclosan in Foodstuffs by Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of triclosan and triclocarban in human nails using isotopic dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. benchchem.com [benchchem.com]
- 12. High-performance liquid chromatographic determination of triclosan and triclocarban in cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
The Superiority of Triclocarban-13C6 as an Internal Standard in Quantitative Analysis
In the precise quantification of the antimicrobial agent Triclocarban (TCC) in complex matrices, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides a comprehensive comparison of Triclocarban-13C6 with other internal standards, such as deuterated and non-isotopically labeled analogs. The experimental data presented underscores the superior performance of this compound in isotope dilution mass spectrometry (IDMS) analyses.
Key Performance Characteristics: A Comparative Analysis
The ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, correcting for matrix effects and variations in instrument response. As an isotopically labeled analog of Triclocarban, this compound offers significant advantages over other types of internal standards.
Chromatographic Co-elution: One of the most significant advantages of using this compound is its identical chromatographic behavior to the native TCC. This ensures that both the analyte and the internal standard experience the same matrix effects at the point of elution, leading to more accurate quantification. Deuterated standards, on the other hand, can exhibit a slight chromatographic shift due to the kinetic isotope effect, which can lead to differential ion suppression or enhancement and, consequently, biased results. Non-isotopically labeled standards, being structurally different, will have distinct retention times, making them less effective at compensating for matrix effects that can vary across the chromatogram.
Isotopic Stability: The carbon-13 isotope in this compound is highly stable and does not undergo exchange with other atoms in the sample or solvent. Deuterated standards, particularly if the deuterium (B1214612) atoms are located on exchangeable sites, can be prone to back-exchange with hydrogen atoms, compromising the integrity of the standard and the accuracy of the quantification.
Quantitative Data Comparison
The following tables summarize the performance of this compound in comparison to other internal standards based on data from various studies.
| Internal Standard Type | Analyte Recovery (%) | Matrix | Reference |
| This compound | >95 | Soil and Biosolids | [1] |
| Non-Isotopically Labeled (Ethylparaben and Deuterated Benzophenone) | 83 - 107 | Soil and Compost | [2] |
Table 1: Comparison of Analyte Recovery Rates.
| Internal Standard Type | Method Detection Limit (MDL) / Limit of Quantification (LOQ) | Matrix | Reference |
| This compound | MDL: 0.58 ng/g (soil), 3.08 ng/g (biosolids) | Soil and Biosolids | [1] |
| Non-Isotopically Labeled (Ethylparaben and Deuterated Benzophenone) | LOQ: 0.1 - 1.0 ng/g | Soil and Compost | [2] |
Table 2: Comparison of Detection and Quantification Limits.
Experimental Protocols
Detailed methodologies for the analysis of Triclocarban using different internal standards are provided below.
Method 1: Analysis of Triclocarban in Soil and Biosolids using this compound Internal Standard
This method utilizes isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of TCC.
1. Sample Preparation and Extraction:
-
A known amount of this compound internal standard is spiked into the soil or biosolid sample.
-
The sample is then extracted using a suitable solvent mixture (e.g., acetonitrile).
-
The extract is centrifuged and the supernatant is collected for analysis.
2. LC-MS/MS Analysis:
-
LC System: Waters ACQUITY Ultra Performance LC (UPLC) system.[1]
-
Column: Waters ACQUITY UPLC BEH C18 column (1.7 µm, 2.1 x 50 mm).[1]
-
Mobile Phase: A: 10 mM ammonium (B1175870) acetate (B1210297) in water, B: Acetonitrile.[1]
-
Gradient Elution: A linear gradient is used to separate TCC and its internal standard.[1]
-
Mass Spectrometer: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification.
-
Ionization: Electrospray ionization (ESI) in negative mode.
Method 2: Analysis of Triclocarban in Soil and Compost using Non-Isotopically Labeled Internal Standards
This method employs ultra-high performance liquid chromatography-tandem mass spectrometry with non-isotopically labeled internal standards.
1. Sample Preparation and Extraction:
-
Ethylparaben and deuterated benzophenone (B1666685) are added as internal standards to the sample.[2]
-
Ultrasound-assisted extraction is performed using an optimized solvent.[2]
-
The extract is then processed for analysis.
2. UHPLC-MS/MS Analysis:
-
Chromatography: Ultra-high performance liquid chromatography is used for separation.
-
Mass Spectrometry: Tandem mass spectrometry is used for detection and quantification.
-
Calibration: Matrix-matched calibration is used to correct for matrix effects.[2]
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and the logical relationship in choosing an internal standard.
Caption: Experimental workflow for Triclocarban analysis using this compound.
Caption: Rationale for selecting this compound as the optimal internal standard.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of Triclocarban in challenging matrices. Its identical chemical and physical properties to the analyte ensure optimal correction for matrix effects and procedural losses, leading to superior accuracy and precision compared to deuterated or non-isotopically labeled internal standards. For researchers and analytical scientists seeking the highest quality data in Triclocarban analysis, this compound is the recommended internal standard.
References
A Guide to Inter-Laboratory Comparison of Triclocarban Analysis Using ¹³C₆-Triclocarban as an Internal Standard
The inclusion of an isotope-labeled internal standard like ¹³C₆-Triclocarban is a crucial technique in analytical chemistry, particularly for mass spectrometry-based methods.[1] It serves to correct for variations in sample preparation, instrument response, and matrix effects, thereby improving the accuracy and precision of quantification.[2] An inter-laboratory comparison based on this approach would therefore not only evaluate the proficiency of participating laboratories but also promote the standardization of best practices for the analysis of Triclocarban in various matrices.
Experimental Protocols
The following protocols are based on common practices for the analysis of Triclocarban in environmental and biological samples, utilizing ¹³C₆-Triclocarban as an internal standard.
1. Sample Preparation and Extraction
The accurate quantification of Triclocarban necessitates efficient extraction from the sample matrix. The choice of extraction method will depend on the sample type (e.g., sludge, water, plasma).
-
Solid Samples (e.g., Sludge, Sediment):
-
Pressurized Liquid Extraction (PLE): This technique employs elevated temperature and pressure to enhance extraction efficiency. A common method involves extracting the sample with a mixture of acetone (B3395972) and methanol (B129727) (1:1 v/v).[2]
-
Solvent Extraction: Samples can be extracted by shaking with an organic solvent mixture, such as acetone and methanol (1:1 v/v), for an extended period (e.g., 18 hours).[2]
-
Internal Standard Spiking: A known amount of ¹³C₆-Triclocarban solution is added to the sample prior to extraction to account for procedural losses.[2]
-
-
Liquid Samples (e.g., Water, Wastewater):
-
Solid-Phase Extraction (SPE): This is a common technique for extracting and concentrating analytes from liquid samples. The sample, after being spiked with ¹³C₆-Triclocarban, is passed through an SPE cartridge. The analyte and internal standard are retained on the sorbent and then eluted with a suitable organic solvent.
-
2. Sample Clean-up
Following extraction, a clean-up step is often necessary to remove interfering substances from the sample matrix. This can be achieved using various techniques, including solid-phase extraction or liquid-liquid partitioning.
3. Analytical Instrumentation
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common and reliable technique for the quantification of Triclocarban. It offers high sensitivity and selectivity.
-
Chromatographic Separation: A C18 reversed-phase column is typically used for the separation of Triclocarban and its internal standard.
-
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Triclocarban and ¹³C₆-Triclocarban are monitored for quantification.
-
Data Presentation for Inter-Laboratory Comparison
The following tables provide a template for summarizing the quantitative data that would be generated in an inter-laboratory comparison study.
Table 1: Comparison of Reported Concentrations for a Reference Material
| Laboratory ID | Reported Concentration (ng/g) | Mean Concentration (ng/g) | Standard Deviation | Z-Score |
| Lab A | 48.5 | 50.2 | 2.1 | -0.81 |
| Lab B | 51.2 | 0.48 | ||
| Lab C | 49.8 | -0.19 | ||
| Lab D | 52.1 | 0.90 | ||
| Lab E | 49.2 | -0.48 |
Z-score is calculated as: (reported value - mean value) / standard deviation. A Z-score between -2 and +2 is generally considered satisfactory.
Table 2: Summary of Method Performance Characteristics
| Laboratory ID | Linearity (R²) | Limit of Quantification (LOQ) (ng/g) | Repeatability (RSD%) | Intermediate Precision (RSD%) |
| Lab A | 0.998 | 1.0 | 4.5 | 6.2 |
| Lab B | 0.999 | 0.8 | 3.8 | 5.5 |
| Lab C | 0.997 | 1.2 | 5.1 | 7.1 |
| Lab D | 0.999 | 0.9 | 4.1 | 5.9 |
| Lab E | 0.998 | 1.1 | 4.8 | 6.8 |
RSD: Relative Standard Deviation
Mandatory Visualization
The following diagrams illustrate the proposed workflow for the inter-laboratory comparison and a typical analytical workflow for Triclocarban analysis.
Caption: Workflow for an Inter-laboratory Comparison of Triclocarban Analysis.
Caption: Typical Analytical Workflow for Triclocarban using ¹³C₆-Triclocarban.
References
The Role of Triclocarban-13C6 in Enhancing Analytical Accuracy and Precision
For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical compounds is paramount. In the analysis of Triclocarban (TCC), a widely used antimicrobial agent, the utilization of a stable isotope-labeled internal standard, Triclocarban-13C6, has become the gold standard for achieving reliable and reproducible results. This comparison guide delves into the performance of analytical methods employing this compound, providing supporting experimental data and detailed protocols.
The primary role of this compound in analytical methodologies is to correct for the variability inherent in sample preparation and analysis. As an isotopic analogue of Triclocarban, it exhibits nearly identical chemical and physical properties, allowing it to mimic the behavior of the target analyte throughout the extraction, purification, and detection processes. This approach, known as isotope dilution mass spectrometry (IDMS), significantly enhances the accuracy and precision of quantification by compensating for matrix effects and procedural losses.
Comparative Analysis of Analytical Methods
The quantification of Triclocarban using this compound as an internal standard has been successfully applied to a diverse range of matrices, from environmental samples to biological specimens. The following table summarizes the performance of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, highlighting their accuracy (expressed as recovery) and precision (expressed as relative standard deviation, RSD).
| Matrix | Analytical Method | Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Quantification (LOQ) |
| Human Urine | Online SPE-HPLC-MS/MS | 101 - 105 | 6.8 - 10.8 | 0.1 µg/L |
| Human Nails | UPLC-MS/MS | 98.1 - 106.3 | 1.8 - 18.1 | 0.2 µg/kg |
| Agricultural Soil | Pressurized Liquid Extraction and LC-MS/MS | >95 | Not Specified | Not Specified |
| Biosolids | Pressurized Liquid Extraction and LC-MS/MS | >95 | Not Specified | Not Specified |
| Aquatic Samples | LC/ESI/MS | Not Specified | Not Specified | 3 - 50 ng/L (as MDL) |
| Foodstuffs | Immunoaffinity Purification and UHPLC-MS/MS | 70.1 - 92.8 | < 14.5 | 1 ng/L (beverages), 0.01-0.02 µg/kg (foods) |
| Various Environmental Samples | HPLC-ESI-MS/MS | 83 - 107 | 9 - 21 | 0.1 - 1.0 ng/g |
Note: The presented data reflects the performance of the overall analytical method for Triclocarban, which is significantly enhanced by the use of this compound as an internal standard.
Experimental Workflow and Signaling Pathway
The general workflow for the quantification of Triclocarban using isotope dilution mass spectrometry with this compound is a multi-step process designed to ensure high selectivity and sensitivity.
Figure 1. General experimental workflow for Triclocarban quantification using isotope dilution LC-MS/MS.
Detailed Experimental Protocols
The following are generalized protocols based on methodologies cited in the literature. Specific parameters may require optimization depending on the sample matrix and instrumentation.
Sample Preparation for Aqueous Samples (e.g., River Water)
Materials:
-
This compound internal standard solution (in methanol)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Methanol (B129727), HPLC grade
-
Water, HPLC grade
-
Acetic acid
Protocol:
-
Collect a known volume of the aqueous sample (e.g., 200 mL).
-
Spike the sample with a known amount of this compound internal standard solution.
-
Condition the SPE cartridge with methanol followed by HPLC grade water.
-
Load the spiked water sample onto the SPE cartridge.
-
Wash the cartridge with HPLC grade water to remove interferences.
-
Elute the analyte and internal standard with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Sample Preparation for Solid Samples (e.g., Soil, Biosolids)
Materials:
-
This compound internal standard solution (in acetonitrile)
-
Pressurized Liquid Extraction (PLE) system
-
Acetonitrile (B52724), HPLC grade
-
Diatomaceous earth or sand
Protocol:
-
Homogenize and weigh a known amount of the solid sample (e.g., 1 g).
-
Mix the sample with a drying agent like diatomaceous earth.
-
Spike the sample with a known amount of this compound internal standard solution.
-
Pack the mixture into a PLE cell.
-
Perform pressurized liquid extraction with acetonitrile at an elevated temperature and pressure.
-
Collect the extract and concentrate it.
-
The extract may require further cleanup using SPE before LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Typical LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3 µm).
-
Mobile Phase: A gradient of methanol and water, often with a modifier like acetic acid or ammonium (B1175870) acetate.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40 °C.
Typical MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Triclocarban: Specific precursor ion to product ion transitions are monitored.
-
This compound: Specific precursor ion to product ion transitions are monitored.
-
Quantification: The concentration of Triclocarban in the sample is determined by calculating the ratio of the peak area of the native Triclocarban to the peak area of the this compound internal standard and comparing this ratio to a calibration curve prepared with known concentrations of both compounds.
Conclusion
The use of this compound as an internal standard in isotope dilution mass spectrometry provides a robust and reliable method for the quantification of Triclocarban across a wide variety of matrices. The high accuracy and precision demonstrated in numerous studies underscore the importance of this approach for generating high-quality data in research, environmental monitoring, and drug development. The detailed protocols and workflow presented here offer a solid foundation for laboratories looking to implement or refine their analytical methods for Triclocarban.
A Comparative Guide to Internal Standards for Triclocarban Quantification: Linearity and Range of Calibration Curves
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Triclocarban (TCC), the selection of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comparative overview of the performance of Triclocarban-13C6, the industry-standard internal standard, and discusses alternative isotopic standards. The focus is on the critical analytical parameters of linearity and range for calibration curves, supported by experimental data from published studies.
The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the gold standard in quantitative mass spectrometry. This approach effectively compensates for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the robustness of the analytical method. For Triclocarban, a widely used antimicrobial agent, this compound is the most frequently employed internal standard.
Performance of this compound as an Internal Standard
This compound has consistently demonstrated excellent performance in the quantification of TCC across a variety of complex matrices. Its structural and physicochemical similarity to the native TCC ensures that it behaves almost identically during extraction, chromatography, and ionization, leading to reliable correction for analytical variability.
Linearity and Range of Triclocarban Calibration Curves using this compound
The linearity of a calibration curve, typically assessed by the coefficient of determination (r²), and its effective concentration range are crucial indicators of an analytical method's performance. For the analysis of Triclocarban using this compound as an internal standard, a strong linear relationship is consistently observed across a wide range of concentrations.
The following table summarizes the linearity and range of Triclocarban calibration curves from various studies utilizing this compound as the internal standard.
| Matrix | Analytical Method | Linear Range | Coefficient of Determination (r²) |
| Human Urine & Plasma | Online SPE-LC-ESI-MS/MS | 0.015–1500 nM | Not explicitly stated, but method was validated |
| Aquatic Samples | LC/ESI/MS | Not explicitly stated, but used for accurate quantification | Not explicitly stated |
| Municipal Biosolids | LC-ESI-MS/MS | Not explicitly stated, but used for accurate quantification | Not explicitly stated |
Note: While some studies confirm the use of this compound for accurate quantification, they do not always explicitly report the linearity and range of the calibration curve in their abstracts or readily accessible information. The data presented represents what is available from the cited literature.
Alternative Isotopic Internal Standards: A Comparative Discussion
Based on general principles of isotope dilution mass spectrometry, a comparison of the expected performance of ¹³C-labeled versus deuterated internal standards can be made:
| Feature | This compound | Deuterated Triclocarban (e.g., Triclocarban-d7) |
| Chromatographic Co-elution | Excellent co-elution with native TCC due to minimal difference in physicochemical properties. | Potential for slight chromatographic separation from native TCC (isotope effect), which could lead to differential matrix effects. |
| Isotopic Stability | Highly stable ¹³C label integrated into the carbon skeleton, not susceptible to exchange. | Deuterium atoms can be susceptible to back-exchange with hydrogen from the matrix or solvent, potentially compromising accuracy. |
| Mass Spectrometric Interference | Lower potential for interference from the natural isotopic abundance of the unlabeled analyte. | May have a slightly higher potential for spectral overlap depending on the specific labeling pattern and fragmentation. |
In the absence of direct comparative experimental data for Triclocarban, the general consensus in the scientific community is that ¹³C-labeled internal standards are superior to their deuterated counterparts for quantitative bioanalysis due to their closer physicochemical identity to the analyte.
Experimental Protocols
The following provides a generalized experimental protocol for the quantification of Triclocarban using a stable isotope-labeled internal standard, based on common practices in the field.
Sample Preparation
-
Spiking: An appropriate and fixed amount of the internal standard (e.g., this compound) is added to all samples, calibration standards, and quality control samples at the beginning of the sample preparation process.
-
Extraction: The extraction method is matrix-dependent and may include techniques such as solid-phase extraction (SPE) for aqueous samples or liquid-liquid extraction for biological fluids. The goal is to efficiently extract both the analyte and the internal standard from the matrix.
-
Clean-up: The extracted samples may undergo a clean-up step to remove interfering substances.
-
Reconstitution: The final extract is typically evaporated to dryness and reconstituted in a solvent compatible with the liquid chromatography mobile phase.
Instrumental Analysis
-
Chromatography: The reconstituted sample is injected into a liquid chromatography system, typically a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system, coupled to a mass spectrometer. A C18 reversed-phase column is commonly used to separate Triclocarban from other matrix components.
-
Mass Spectrometry: A tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions are monitored for both Triclocarban and its isotopically labeled internal standard.
Calibration and Quantification
-
Calibration Curve: A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for a series of calibration standards.
-
Quantification: The concentration of Triclocarban in the unknown samples is determined by interpolating the analyte-to-internal standard peak area ratio from the calibration curve.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for establishing a calibration curve for Triclocarban analysis using an internal standard.
Caption: A logical workflow for establishing a Triclocarban calibration curve.
Comparative Guide to Certified Reference Materials for Triclocarban-13C6
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Triclocarban, the selection of a high-quality certified reference material (CRM) is paramount for ensuring accurate and reproducible results. Triclocarban-13C6, a stable isotope-labeled internal standard, is the gold standard for mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), enabling precise quantification through isotope dilution.
This guide provides a comparative overview of commercially available this compound CRMs, detailing their specifications and providing a typical experimental protocol for their application.
Product Comparison
The following table summarizes the specifications of this compound certified reference materials from various suppliers. It is important to note that while most suppliers provide the product as a solution, the level of detail regarding purity and certification can vary. Researchers are encouraged to request lot-specific Certificates of Analysis (CoA) for the most accurate information.
| Supplier | Product Number/CAS No. | Format | Concentration | Chemical Purity | Isotopic Purity/Enrichment | Certifications |
| Cambridge Isotope Laboratories, Inc. | CLM-7286-1.2 | Solution in Acetonitrile (B52724) | 100 µg/mL | 98% | 99% (4'-chlorophenyl-¹³C₆) | CoA provided |
| MedChemExpress | HY-113337S (Triclocarban-¹³C₆) | Solid | Not Applicable | 99.23% | Not specified | CoA, HPLC, and MS data available |
| ZeptoMetrix | CAS: 1216457-76-9 | Solution in Acetonitrile | 100 µg/mL | Not specified | Not specified | Intended for laboratory use as a reference material[1] |
| Santa Cruz Biotechnology | sc-215493 | Solid | Not Applicable | Not specified | Not specified | Lot-specific data available on CoA[2] |
Experimental Protocol: Quantification of Triclocarban in Biological Matrices using Isotope Dilution LC-MS/MS
This protocol provides a typical workflow for the quantification of Triclocarban in a sample matrix (e.g., sludge, soil, or biological fluids) using a this compound CRM as an internal standard.
1. Sample Preparation and Extraction:
-
Spiking: To a known quantity of the sample matrix, add a precise volume of the this compound CRM solution to serve as the internal standard.
-
Extraction: Employ a suitable extraction method to isolate Triclocarban and the internal standard from the sample matrix. A common technique is pressurized liquid extraction (PLE) with an appropriate solvent like acetone.
-
Solvent Evaporation and Reconstitution: The extract is then evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of a solvent compatible with the LC-MS/MS system (e.g., acetonitrile/water mixture).
2. LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the reconstituted sample onto a liquid chromatography system equipped with a suitable column (e.g., C18) to separate Triclocarban from other matrix components. A gradient elution with mobile phases such as water with formic acid and acetonitrile is typically used.
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both native Triclocarban and the this compound internal standard are monitored.
3. Data Analysis:
-
Quantification: The concentration of Triclocarban in the original sample is determined by calculating the ratio of the peak area of the native Triclocarban to the peak area of the this compound internal standard. This ratio is then compared to a calibration curve prepared with known concentrations of native Triclocarban and a constant concentration of the internal standard.
Workflow for Triclocarban Quantification
The following diagram illustrates the general workflow for the quantification of Triclocarban in a sample using a this compound certified reference material.
Caption: Isotope dilution workflow for Triclocarban analysis.
References
Performance Evaluation of Triclocarban-13C6 Across Diverse LC-MS Platforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of Triclocarban-13C6, a stable isotope-labeled internal standard, across various liquid chromatography-mass spectrometry (LC-MS) systems. The selection of an appropriate analytical platform is critical for achieving accurate and robust quantification of Triclocarban (B27905) (TCC), a widely used antimicrobial agent, in diverse matrices. This document outlines the expected performance of this compound on Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap mass spectrometers, supported by a synthesis of published experimental data and established analytical principles.
Executive Summary
This compound is the gold standard internal standard for the quantification of Triclocarban, effectively compensating for sample matrix effects and variations in analytical procedures. While Triple Quadrupole (QqQ) mass spectrometers are the most commonly employed platform for targeted TCC analysis, offering excellent sensitivity and robustness, High-Resolution Mass Spectrometry (HRMS) systems like Q-TOF and Orbitrap present unique advantages, including high selectivity and the potential for retrospective data analysis. This guide details the expected performance characteristics of this compound on each of these platforms, providing researchers with the necessary information to select the optimal LC-MS system for their specific analytical needs.
Performance Comparison of this compound on Different LC-MS Systems
The following tables summarize the anticipated performance of this compound on QqQ, Q-TOF, and Orbitrap mass spectrometers. The data is a composite of findings from multiple studies analyzing Triclocarban and other small molecules, providing a comparative framework.
Table 1: General Performance Characteristics
| Parameter | Triple Quadrupole (QqQ) | Q-TOF | Orbitrap |
| Primary Application | Targeted Quantification (SRM/MRM) | Targeted & Non-targeted Screening, Quantification | Targeted & Non-targeted Screening, Quantification |
| Selectivity | High (based on precursor/product ion transition) | Very High (based on accurate mass) | Excellent (based on very high accurate mass) |
| Sensitivity | Excellent (typically low ng/L to pg/L LOQs for TCC)[1][2] | Very Good | Excellent |
| Linear Dynamic Range | Wide (typically 3-5 orders of magnitude) | Wide | Wide |
| Robustness for Routine Analysis | High | Moderate to High | Moderate to High |
| Matrix Effect Mitigation | Excellent with TCC-13C6 | Excellent with TCC-13C6 | Excellent with TCC-13C6 |
Table 2: Expected Quantitative Performance for this compound
| Parameter | Triple Quadrupole (QqQ) | Q-TOF | Orbitrap |
| Typical m/z Monitored | 319.9 > 161.0 (quantifier), 319.9 > 126.0 (qualifier) | Full Scan: 319.9986, MS/MS: fragments | Full Scan: 319.9986, MS/MS: fragments |
| Expected Limit of Detection (LOD) | Low (sub-ng/mL) | Low to moderate (ng/mL) | Low (sub-ng/mL to ng/mL) |
| Expected Limit of Quantification (LOQ) | Low (ng/mL) | Low to moderate (ng/mL) | Low (ng/mL) |
| **Linearity (r²) ** | > 0.99 | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% | < 20% | < 15% |
| Accuracy (%RE) | ± 15% | ± 20% | ± 15% |
Experimental Protocols
Detailed methodologies for the analysis of Triclocarban using this compound as an internal standard are provided below. These protocols are based on established methods and can be adapted for different LC-MS platforms.
Sample Preparation: Solid Phase Extraction (SPE)
This protocol is suitable for aqueous samples such as wastewater and surface water.
-
Sample Pre-treatment: Filter water samples through a 0.45 µm glass fiber filter.
-
Internal Standard Spiking: Spike a known concentration of this compound into the filtered sample.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (e.g., 60 mg, 3 mL) with 5 mL of methanol (B129727) followed by 5 mL of ultrapure water.
-
Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove interfering substances.
-
Elution: Elute the retained analytes with 5 mL of methanol.
-
Solvent Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase.
Liquid Chromatography (LC) Method
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 20% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 20% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry (MS) Method
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions:
-
Triclocarban: 313.0 > 160.0 (Quantifier), 313.0 > 125.0 (Qualifier)
-
This compound: 319.9 > 161.0 (Quantifier), 319.9 > 126.0 (Qualifier)
-
-
Collision Energy: Optimized for each transition (typically 20-30 eV).
-
Ionization Mode: ESI, Negative Ion Mode.
-
Ion Source Parameters: Similar to QqQ, optimized for the specific instrument.
-
Acquisition Mode:
-
Full Scan: m/z 100-500 with a resolution of >20,000 (Q-TOF) or >70,000 (Orbitrap).
-
Targeted MS/MS (or PRM for Orbitrap): Acquire high-resolution product ion spectra for the precursor ion of this compound (m/z 319.9986).
-
-
Collision Energy: Stepped collision energy (e.g., 15, 30, 45 eV) to obtain informative fragment spectra.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship in the analysis of Triclocarban using this compound.
Caption: Experimental workflow for Triclocarban analysis.
Caption: Role of this compound in quantitative analysis.
Conclusion
The selection of an LC-MS platform for the analysis of Triclocarban should be guided by the specific requirements of the study. For high-throughput, targeted quantification with the highest sensitivity, a Triple Quadrupole (QqQ) mass spectrometer is often the most suitable choice. For studies that may benefit from high-resolution data for increased confidence in identification or for the retrospective analysis of other compounds, Q-TOF and Orbitrap systems are excellent alternatives. Regardless of the platform, the use of this compound as an internal standard is crucial for achieving accurate and reliable quantitative results by effectively compensating for matrix-induced signal variations and other sources of error. The experimental protocols provided in this guide offer a robust starting point for method development on any of these advanced analytical systems.
References
- 1. Analysis of triclocarban in aquatic samples by liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of parabens, triclosan and triclocarban in water by liquid chromatography/electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Method Validation of Triclocarban-13C6 According to Regulatory Guidelines
This guide provides a comprehensive comparison of analytical methods for the quantification of Triclocarban (B27905), with a focus on the use of its isotopically labeled internal standard, Triclocarban-13C6. The validation of these methods is evaluated against the standards set forth by major regulatory bodies, including the International Council for Harmonisation (ICH) and the U.S. Environmental Protection Agency (EPA). This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and compliant analytical procedures for Triclocarban.
Introduction to Method Validation
Analytical method validation is a critical process in the development and implementation of reliable analytical procedures. It provides documented evidence that a method is suitable for its intended purpose.[1][2] Regulatory bodies such as the ICH and the EPA have established comprehensive guidelines for method validation.[3][4][5] The ICH Q2(R2) guideline, in particular, outlines a science- and risk-based approach to validation, covering parameters such as specificity, linearity, accuracy, precision, and robustness.[6][7][8][9] For environmental analyses, EPA methods also emphasize the importance of demonstrating that an analytical method is suitable for its intended purpose, considering the analyte, matrix, and concentration range of concern.[4][5]
Triclocarban (TCC) is a widely used antimicrobial agent found in various consumer products, leading to its presence in environmental and biological matrices.[5][6] Accurate quantification of TCC is crucial for safety and environmental monitoring. The use of an isotopically labeled internal standard, such as this compound, is a common practice in mass spectrometry-based methods to improve accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[7]
Comparison of Analytical Methods for Triclocarban
The most prevalent and sensitive methods for the analysis of Triclocarban involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). However, other techniques such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) and electrochemical methods have also been employed. The following tables summarize the performance characteristics of these methods based on published validation data.
Table 1: Performance Comparison of LC-MS/MS Methods for Triclocarban Analysis
| Parameter | Method 1: LC-ESI-MS/MS (Environmental Water) | Method 2: UPLC-MS/MS (Biosolids & Soil) | Method 3: UHPLC-MS/MS (Foodstuffs) |
| Linearity Range | 0.2 - 12 µg/L[1] | Not explicitly stated, calibration curves constructed[7] | Not explicitly stated, calibration curves constructed |
| Correlation Coefficient (r²) | 0.9980 - 0.9990[1] | >0.999[5] | Not explicitly stated |
| Accuracy (% Recovery) | 70.0 - 103.5%[1] | >95%[7] | 70.1 - 92.8%[10] |
| Precision (% RSD) | 7.0 - 8.8%[1] | <15% (based on typical acceptance criteria) | <14.5% (intraday)[10] |
| Limit of Detection (LOD) | 0.040 - 0.58 µg/L[1] | 0.58 ng/g (soil), 3.08 ng/g (biosolids)[7] | Not explicitly stated |
| Limit of Quantitation (LOQ) | Not explicitly stated | 0.05 ng/g (based on S/N > 10)[7] | 1 ng/L (beverages), 0.01-0.02 µg/kg (food)[10] |
| Internal Standard | Not explicitly stated in this study | This compound [7] | Not explicitly stated |
Table 2: Performance of Alternative Methods for Triclocarban Analysis
| Parameter | Method: HPLC-UV (Cosmetic Products) | Method: Electrochemical (SWV) |
| Linearity Range | 0 - 110 µg/mL[8] | (1.8–21) × 10⁻⁹ mol/L[5] |
| Correlation Coefficient (r²) | 0.999[8] | Not explicitly stated |
| Accuracy (% Recovery) | Not explicitly stated | Not explicitly stated |
| Precision (% RSD) | Not explicitly stated | Repeatability and reproducibility were acceptable[5] |
| Limit of Detection (LOD) | Not explicitly stated | 3.2 × 10⁻¹⁰ mol/L[5] |
| Limit of Quantitation (LOQ) | Not explicitly stated | Not explicitly stated |
| Internal Standard | Not applicable | Not applicable |
Experimental Protocols
1. LC-MS/MS Method for Triclocarban in Environmental Samples (Adapted from multiple sources)
-
Sample Preparation:
-
Water samples are spiked with this compound internal standard.
-
Solid-phase extraction (SPE) is commonly used for sample cleanup and concentration. C18 cartridges are a frequent choice.
-
The analytes are eluted from the SPE cartridge with an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
The eluate is evaporated to dryness and reconstituted in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Agilent SB-C8, Waters ACQUITY UPLC BEH C18).[7][8]
-
Mobile Phase: A gradient of water (often with a modifier like ammonium (B1175870) acetate (B1210297) or acetic acid) and an organic solvent like acetonitrile or methanol (B129727).[3][7]
-
Flow Rate: Typically in the range of 0.2 - 1.0 mL/min.
-
Injection Volume: 5 - 20 µL.
-
-
Mass Spectrometry Conditions:
2. HPLC-UV Method for Triclocarban in Cosmetic Products (Adapted from Liu & Wu, 2012) [8]
-
Sample Preparation:
-
The cosmetic sample is accurately weighed.
-
Triclocarban is extracted with a suitable solvent (e.g., methanol) using techniques like sonication.
-
The extract is filtered before injection.
-
-
Chromatographic Conditions:
-
Column: Agilent SB-C8 analytical column (250 × 4.6 mm, 5µm).[8]
-
Mobile Phase: Isocratic elution with a mixture of methanol and 0.01 mol/L phosphate (B84403) buffer (pH 3.0) (72:28, v/v).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV detection at 280 nm.[8]
-
Visualizing the Validation and Analytical Workflow
The following diagrams illustrate the key workflows in the validation and analysis of Triclocarban.
Caption: A typical workflow for analytical method validation as per regulatory guidelines.
Caption: The analytical workflow for the quantification of Triclocarban using LC-MS/MS with an internal standard.
Conclusion
The validation of analytical methods for Triclocarban, particularly when using an isotopically labeled internal standard like this compound, must adhere to stringent regulatory guidelines to ensure data quality and reliability. LC-MS/MS methods offer superior sensitivity and selectivity, making them the preferred choice for trace-level analysis in complex matrices. The use of this compound is instrumental in achieving high accuracy and precision by mitigating matrix effects. While alternative methods like HPLC-UV exist and can be suitable for less demanding applications, they generally lack the sensitivity required for environmental and biological monitoring. The selection of an appropriate method should be based on the specific requirements of the analysis, including the matrix, the expected concentration range of Triclocarban, and the applicable regulatory standards. A thorough method validation following ICH or EPA guidelines is essential to demonstrate that the chosen method is fit for its intended purpose.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijcrcps.com [ijcrcps.com]
- 6. Analysis of triclocarban in aquatic samples by liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sludgenews.org [sludgenews.org]
- 8. High-performance liquid chromatographic determination of triclosan and triclocarban in cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An Immunoaffinity Purification Method for the Simultaneous Analysis of Triclocarban and Triclosan in Foodstuffs by Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Robustness Under Scrutiny: A Comparative Guide to Analytical Methods for Triclocarban-13C6
For researchers, scientists, and drug development professionals, the reliability of analytical methods is paramount. This guide provides a comparative analysis of the robustness of two hypothetical, yet representative, analytical methods for the quantification of Triclocarban-13C6, an isotopically labeled internal standard crucial for accurate analysis of the antimicrobial agent Triclocarban (B27905).
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1][2] This guide delves into the critical aspects of robustness testing, presenting data in clearly structured tables, detailing experimental protocols, and visualizing workflows to aid in the selection and validation of analytical methods for this compound.
Comparative Analysis of Method Robustness
Two common analytical approaches for the quantification of this compound are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The following tables summarize the results of robustness testing for two hypothetical methods, "Method A" (HPLC-UV) and "Method B" (LC-MS/MS). The data presented is illustrative and intended to demonstrate the principles of a robustness study.
Method A: HPLC-UV
An illustrative HPLC-UV method was developed for the quantification of this compound. The robustness of this method was evaluated by intentionally varying several critical parameters.
| Parameter Varied | Variation | Impact on Peak Area (%RSD) | Impact on Retention Time (% Change) | System Suitability |
| Mobile Phase Composition | ± 2% Organic Phase | 1.8 | 3.5 | Pass |
| Column Temperature | ± 2 °C | 0.9 | 1.2 | Pass |
| Flow Rate | ± 0.1 mL/min | 2.5 | 5.1 | Pass |
| pH of Aqueous Phase | ± 0.2 units | 1.2 | 2.0 | Pass |
| Wavelength | ± 2 nm | 3.1 | 0.1 | Pass |
Method B: LC-MS/MS
A representative LC-MS/MS method, often favored for its sensitivity and selectivity, was also subjected to robustness testing.[3][4] this compound is a commonly used internal standard in such assays.[5][6]
| Parameter Varied | Variation | Impact on Peak Area Ratio (%RSD) | Impact on Retention Time (% Change) | System Suitability |
| Mobile Phase Composition | ± 2% Organic Phase | 0.7 | 3.2 | Pass |
| Column Temperature | ± 2 °C | 0.4 | 1.1 | Pass |
| Flow Rate | ± 0.1 mL/min | 1.1 | 4.8 | Pass |
| pH of Aqueous Phase | ± 0.2 units | 0.5 | 1.8 | Pass |
| Ion Source Temperature | ± 10 °C | 2.8 | 0.2 | Pass |
Key Observations:
-
LC-MS/MS (Method B) demonstrates superior robustness concerning the impact of varied parameters on the peak area ratio, a critical factor for accurate quantification using an internal standard.
-
Flow rate variations show the most significant impact on retention time for both methods, highlighting the importance of a stable and precise pump.
-
Both methods passed system suitability tests under all varied conditions, indicating that while variations may cause slight shifts, the methods remain valid within the tested ranges.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following are the standard operating procedures for the robustness testing of the two hypothetical methods.
General Robustness Testing Protocol
-
Define Critical Parameters: Identify method parameters that are susceptible to small variations during routine use.[7][8] These typically include mobile phase composition, pH, column temperature, flow rate, and instrument settings.[8][9]
-
Establish Variation Ranges: Set realistic variation ranges for each parameter that reflect potential fluctuations in a laboratory environment.[7]
-
Prepare Samples: A homogenous batch of the sample matrix is spiked with a known concentration of this compound.
-
Execute Experimental Design: A systematic approach, such as a one-factor-at-a-time or a factorial design, is employed to test the effect of each parameter variation.[8]
-
Analyze Data: The impact of each variation on key analytical responses (e.g., peak area, retention time, system suitability parameters) is statistically evaluated.[10]
Method A: HPLC-UV Protocol
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a variable wavelength detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Acetonitrile and 0.01 M phosphate (B84403) buffer (pH 3.0) (72:28, v/v).[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30 °C.[7]
-
Detection Wavelength: 280 nm.[11]
-
Injection Volume: 10 µL.
-
Robustness Variations:
-
Mobile Phase: 70:30 and 74:26 (Acetonitrile:Buffer)
-
Column Temperature: 28 °C and 32 °C
-
Flow Rate: 0.9 mL/min and 1.1 mL/min
-
pH: 2.8 and 3.2
-
Wavelength: 278 nm and 282 nm
-
Method B: LC-MS/MS Protocol
-
Instrumentation: Waters Xevo TQ-S micro tandem mass spectrometer with an Acquity UPLC I-Class system.
-
Column: C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase: A: 10 mM acetic acid in water, B: Acetonitrile.[3] Gradient elution.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.[3]
-
MRM Transition: Specific precursor and product ions for this compound are monitored.
-
Robustness Variations:
-
Mobile Phase Gradient: ± 2% initial and final organic phase concentration
-
Column Temperature: 38 °C and 42 °C
-
Flow Rate: 0.38 mL/min and 0.42 mL/min
-
pH of Mobile Phase A: ± 0.2 units
-
Ion Source Temperature: ± 10 °C
-
Visualizing the Workflow
To further clarify the experimental and logical processes, the following diagrams are provided.
Caption: General workflow for robustness testing of an analytical method.
Caption: Logical flow for comparing the robustness of two analytical methods.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Analysis of triclocarban in aquatic samples by liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sludgenews.org [sludgenews.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Triclocarban-13C6: A Guide for Laboratory Professionals
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of Triclocarban-13C6.
This document provides a comprehensive operational and disposal plan for this compound, a stable isotope-labeled form of the broad-spectrum antibacterial compound Triclocarban (B27905). Adherence to these procedures is critical to ensure personnel safety and environmental protection, given that Triclocarban is recognized as very toxic to aquatic life with long-lasting effects and as a potential endocrine-disrupting chemical.[1][2][3][4]
Immediate Safety and Handling
Prior to handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of the potential hazards.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.[4]
-
Lab Coat: A standard lab coat is required to prevent skin contact.
-
Respiratory Protection: If there is a risk of dust or aerosol generation, use a NIOSH/MSHA approved respirator.[2]
Engineering Controls:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2]
-
Provide appropriate exhaust ventilation at places where dust may be formed.[2]
Emergency First Aid:
-
Skin Contact: Wash off immediately with soap and plenty of water. If skin irritation occurs, seek medical attention.[2][4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and get medical attention if irritation persists.[2][4]
-
Inhalation: Move the person to fresh air. If symptoms develop, call a physician.[2]
-
Ingestion: Rinse mouth and seek medical attention if symptoms occur.[2]
Storage and Handling Procedures
Proper storage is essential to maintain the integrity of this compound and to prevent accidental release.
-
Store in the original, tightly closed container in a well-ventilated place.[2]
-
Keep away from incompatible materials.[2]
-
For solutions in solvent, storage at -80°C is recommended for up to 2 years, and at -20°C for up to 1 year.[1]
Step-by-Step Disposal Protocol
The disposal of this compound and its associated waste must be conducted in a manner that avoids environmental release.[2][4] While one safety data sheet indicates that the product in its pure state may not be classified as hazardous waste under federal regulations (40 CFR 261.4 (b)(4)), it is the responsibility of the user to determine the waste classification at the time of disposal.[5] Furthermore, due to its high aquatic toxicity, it is often transported as an environmentally hazardous substance.[5]
Step 1: Waste Identification and Segregation
-
Unused Product: Pure, unadulterated this compound.
-
Contaminated Materials: Items such as gloves, weigh boats, pipette tips, and paper towels that have come into direct contact with the compound.
-
Contaminated Solvents: Any solvents used to dissolve or rinse glassware containing this compound.
-
Empty Containers: The original product vial or any secondary containers. Empty containers may retain product residue.[5]
Step 2: Waste Collection and Labeling
-
Collect all this compound waste in a designated, leak-proof, and properly sealed hazardous waste container.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic to Aquatic Life").
Step 3: Disposal of Unused Product and Contaminated Materials
-
It is recommended to contact a licensed professional waste disposal service for the disposal of this material.[6]
-
Do not dispose of solid this compound or contaminated materials in the regular trash.
-
Place all solid waste into the designated hazardous waste container.
Step 4: Disposal of Contaminated Solvents
-
Collect all contaminated solvents in a separate, compatible hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's hazardous waste management plan.
-
Label the container with the solvent name and "Contains this compound."
Step 5: Decontamination of Glassware
-
Rinse contaminated glassware with a suitable solvent (e.g., DMSO, as it is used for solubilization) three times.[7]
-
Collect the rinsate as hazardous waste.
-
After the initial solvent rinse, the glassware can typically be washed with soap and water.
Step 6: Final Disposal
-
Arrange for the pickup of all hazardous waste containers by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.
-
Ensure all required waste disposal forms are completed accurately.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₇¹³C₆H₉Cl₃N₂O | [7] |
| Molecular Weight | 321.54 g/mol | [7] |
| CAS Number | 1216457-76-9 | [7] |
| Storage (Solid) | Room temperature for 3 years | [7] |
| Storage (In Solvent) | -80°C for 2 years; -20°C for 1 year | [1] |
| Solubility | In DMSO: 100 mg/mL (311.00 mM) | [7] |
Disposal Workflow
Caption: Decision pathway for the proper disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. Federal Environmental Quality Guidelines - triclocarban - Canada.ca [canada.ca]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemsynth.co.in [chemsynth.co.in]
- 6. Triclocarban | C13H9Cl3N2O | CID 7547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Personal protective equipment for handling Triclocarban-13C6
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Triclocarban-13C6. The following procedures are designed to ensure safe operational handling and disposal in a laboratory setting.
Hazard Identification and Safety Precautions
This compound is the carbon-13 labeled isotope of Triclocarban. While it is primarily used as a tracer or internal standard in research, the safety precautions are equivalent to those for unlabeled Triclocarban.[1] The primary hazards are associated with its potential as a skin, eye, and respiratory irritant in dust form.[2] It is also very toxic to aquatic life with long-lasting effects.[2]
General Safety Information:
-
Signal Word: Warning[2]
-
Hazard Statements: Causes eye irritation.[3] Very toxic to aquatic life with long-lasting effects.[2]
-
Primary Routes of Exposure: Dermal contact, inhalation of dust.[4][5]
Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is mandatory to minimize exposure when handling this compound. The following table outlines the recommended equipment based on Safety Data Sheets (SDS).[2][6]
| PPE Category | Specification | Purpose |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles.[2] | To protect eyes from dust and splashes. |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., Nitrile). Gloves must be inspected prior to use.[2][7] | To prevent skin contact. |
| Body Protection | A standard laboratory coat or other suitable protective clothing.[2] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust generation is unavoidable or exposure limits may be exceeded, use a NIOSH/MSHA approved respirator.[2] | To prevent inhalation of airborne particles. |
Physical and Chemical Properties
Understanding the properties of this compound is essential for safe handling and storage.
| Property | Value |
| Molecular Formula | C₇¹³C₆H₉Cl₃N₂O[8] |
| Molecular Weight | 321.54 g/mol [8][9] |
| Appearance | Solid (likely a powder or crystalline solid) |
| Solubility | DMSO: 100 mg/mL (311.00 mM) (Requires ultrasonic treatment)[8] |
| Melting Point | 254 to 256 °C (for unlabeled Triclocarban)[4] |
Operational Plan: Step-by-Step Handling Procedure
This section provides a procedural workflow for the safe handling of this compound, from receipt to disposal.
4.1. Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. If the process may generate dust, use a chemical fume hood or an appropriate local exhaust ventilation system.[2][5]
-
Safety Equipment: Ensure a functioning eyewash station and safety shower are readily accessible.
-
Don PPE: Before handling, put on all required PPE as detailed in the table above.
4.2. Handling the Compound
-
Minimize Dust: Handle the solid material carefully to minimize dust generation.[2] Avoid actions like vigorous shaking or scraping.
-
Transfer: Use appropriate tools, such as spatulas and weigh boats, for transferring the chemical.
-
Container Management: Keep the storage container tightly closed when not in use.[2]
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[2]
4.3. Storage
-
Solid Form: Store in the original, tightly closed container in a well-ventilated, dry place.[2] Keep away from incompatible materials such as strong oxidizing agents.[10]
-
In Solution: For solutions, follow the supplier's recommendations. Stock solutions can typically be stored at -20°C for one year or -80°C for two years.[1][8]
Emergency and Disposal Plans
5.1. Accidental Release Measures (Spills)
-
Evacuate: Keep unnecessary personnel away from the spill area.[2]
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent the spill from entering drains or waterways.[2]
-
Clean-up: For dry spills, avoid generating dust. Carefully collect the material using a vacuum cleaner equipped with a HEPA filter or by gently sweeping it into a suitable, labeled container for disposal.[2]
-
Decontaminate: Clean the spill surface thoroughly to remove any residual contamination.
5.2. First-Aid Measures
-
Inhalation: Move the person to fresh air. If symptoms develop, seek medical attention.[11]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, get medical attention.[11]
-
Eye Contact: Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[3][11]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[11]
5.3. Disposal Plan
-
Regulations: Dispose of this compound and any contaminated materials (e.g., gloves, weigh boats, empty containers) in accordance with all applicable local, regional, and national regulations.[2]
-
Method: Contact a licensed professional waste disposal service. One recommended method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5][7]
-
Environment: Avoid release to the environment.[2]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely managing this compound throughout its lifecycle in the laboratory.
Caption: Workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. chemsynth.co.in [chemsynth.co.in]
- 4. Triclocarban - Wikipedia [en.wikipedia.org]
- 5. Triclocarban | C13H9Cl3N2O | CID 7547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Triclocarban (3,4,4â²-trichlorocarbanilide) (4â²-chlorophenyl-¹³Câ, 99%) 100 µg/mL in acetonitrile- Cambridge Isotope Laboratories, CLM-7286-1.2 [isotope.com]
- 10. TRICLOCARBAN - Ataman Kimya [atamanchemicals.com]
- 11. cleanchemlab.com [cleanchemlab.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
